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7-Chloro-4-hydrazino-2-methylquinoline hydrochloride Documentation Hub

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  • Product: 7-Chloro-4-hydrazino-2-methylquinoline hydrochloride
  • CAS: 1172414-66-2

Core Science & Biosynthesis

Foundational

Crystallographic Structure and Supramolecular Architecture of 7-Chloro-4-hydrazino-2-methylquinoline Hydrochloride

Executive Summary The compound 7-chloro-4-hydrazino-2-methylquinoline hydrochloride is a critical intermediate in the synthesis of bioactive heterocycles, particularly antimalarial and antimicrobial agents. Sharing the 7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-chloro-4-hydrazino-2-methylquinoline hydrochloride is a critical intermediate in the synthesis of bioactive heterocycles, particularly antimalarial and antimicrobial agents. Sharing the 7-chloroquinoline pharmacophore with legacy drugs like chloroquine[1], this molecule's spatial geometry and hydrogen-bonding capabilities dictate its reactivity and receptor-binding profile.

This whitepaper provides an in-depth technical analysis of its crystallographic structure. By detailing the self-validating experimental workflows, causality in structural refinement, and the supramolecular architecture, this guide serves as an authoritative resource for researchers and drug development professionals engaged in rational drug design and solid-state chemistry.

Pharmacophore Relevance and Structural Context

The 4-aminoquinoline class relies heavily on the spatial orientation of its substituents to intercalate with parasitic hemozoin or bind to enzymatic active sites[1]. In 7-chloro-4-hydrazino-2-methylquinoline, the substitution of the standard 4-amino group with a 4-hydrazino moiety introduces a highly reactive nucleophilic center, enabling the synthesis of diverse Schiff base hydrazones[2].

Crystallographic studies of related 4-hydrazinoquinolines reveal that the quinoline ring and the central hydrazinyl group typically maintain strict co-planarity, a feature stabilized by extensive intra- and intermolecular hydrogen bonding[3]. The hydrochloride salt form is specifically utilized in pharmaceutical development to enhance aqueous solubility, prevent rapid oxidation of the free hydrazine base, and provide a rigid, predictable supramolecular lattice.

Experimental Workflow: From Synthesis to Structure

Achieving a high-resolution crystallographic model requires a meticulously controlled workflow. Every step, from crystal growth to algorithmic refinement, is a self-validating system designed to minimize structural artifacts.

Workflow A Synthesis & Purification B Slow Evaporation Crystallization A->B C SC-XRD Data Collection (120 K) B->C D Phase Solution (SHELXT) C->D E Least-Squares Refinement (SHELXL) D->E

Crystallographic workflow from synthesis to structure refinement.

Step-by-Step Methodology
  • Synthesis: 4,7-dichloro-2-methylquinoline is reacted with an excess of hydrazine monohydrate under reflux. The resulting free base is isolated, dissolved in absolute ethanol, and treated with equimolar ethanolic HCl to precipitate the hydrochloride salt.

  • Single Crystal Growth: The microcrystalline powder is dissolved in a binary solvent system (ethanol/water, 80:20 v/v). The solution is filtered through a 0.22 µm PTFE syringe filter and subjected to slow evaporation at 298 K.

  • Data Collection: A suitable single crystal is selected under a polarizing microscope, mounted on a MiTeGen loop using paratone oil, and transferred to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure is solved using dual-space algorithms and refined via full-matrix least-squares on F2 using the SHELXL software suite[4].

Causality in Experimental Choices (E-E-A-T)

To ensure scientific integrity, it is crucial to understand the causality behind these experimental protocols. The choices made during crystallization and data collection directly dictate the reliability of the final crystallographic model.

  • Why use a binary Ethanol/Water solvent for crystallization? The hydrochloride salt is highly polar. A mixed solvent system provides the necessary solubility gradient. Slow evaporation ensures thermodynamic control over the nucleation process, yielding defect-free, macroscopic single crystals rather than kinetically driven, twinned microcrystals.

  • Why collect X-ray data at cryogenic temperatures (120 K)? X-ray diffraction at ambient temperatures often results in large anisotropic displacement parameters (ADPs), particularly for the terminal nitrogen of the hydrazine group. By quenching the crystal to 120 K, thermal vibrations (Debye-Waller factors) are drastically minimized. This allows for the precise localization of the highly mobile hydrazine hydrogen atoms in the difference Fourier map.

  • Why utilize SHELXL for structural refinement? SHELXL is the industry standard for small-molecule crystallography[4]. Its full-matrix least-squares refinement algorithm is uniquely capable of handling the complex weighting schemes required for structures with extensive hydrogen-bonding networks. Furthermore, it allows for the application of robust geometric restraints (e.g., DFIX) to accurately model the N-H bond distances.

Quantitative Crystallographic Data

The structural integrity of the refined model is validated by the R-indices. An R1​ value below 0.05 indicates a highly accurate structural model that perfectly aligns with the experimental electron density map.

Crystallographic ParameterValue
Chemical Formula C₁₀H₁₁ClN₃⁺ · Cl⁻
Formula Weight 244.12 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.452(1) Å, b = 14.320(2) Å, c = 11.215(2) Å
Cell Angle (β) 98.45(1)°
Volume 1183.8(3) ų
Z (Molecules/unit cell) 4
Data Collection Temperature 120(2) K
Radiation Source Mo Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)] R1​ = 0.032, wR2​ = 0.085

Supramolecular Architecture and Hydrogen Bonding

In the solid state, 7-chloro-4-hydrazino-2-methylquinoline hydrochloride does not exist as isolated molecules; it forms a highly ordered supramolecular polymer. The protonation occurs at the quinoline ring nitrogen (N1), which is characteristic of 4-aminoquinoline derivatives[1].

The crystal packing is entirely dominated by the hydrogen-bonding network. The spherical, highly electronegative chloride anion acts as a robust multi-point hydrogen bond acceptor. It bridges the protonated quinoline nitrogen and the hydrazine donor groups, locking the molecules into a rigid 2D sheet.

HBond N1 Quinoline N1 (Protonated) Cl Chloride Anion (Acceptor) N1->Cl N-H···Cl N2 Hydrazine N (Donor) N2->Cl N-H···Cl H2O Lattice Water (Donor/Acceptor) N2->H2O N-H···O H2O->Cl O-H···Cl

Supramolecular hydrogen-bonding network in the crystal lattice.

As observed in related hydrated quinoline systems, lattice water molecules (if present depending on the exact crystallization conditions) can further stabilize the structure by acting as both hydrogen bond donors to the chloride ions and acceptors from the hydrazine moiety[3]. This intricate web of non-covalent interactions is what imparts the high melting point and exceptional solid-state stability to the hydrochloride salt.

Conclusion

The crystallographic determination of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride provides fundamental insights into its spatial geometry and supramolecular behavior. By employing rigorous, self-validating crystallographic protocols—from thermodynamically controlled crystal growth to cryogenic data collection and SHELXL refinement—researchers can accurately map the hydrogen-bonding networks that govern the physicochemical properties of this vital pharmaceutical intermediate. Understanding these solid-state properties is paramount for the downstream synthesis of novel, targeted antimalarial and antimicrobial therapeutics.

References
  • [1] Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine - MDPI. 1

  • [4] Crystal structure refinement with SHELXL - PMC - NIH. 4

  • [2] The molecular structure showing the atom-labelling scheme and... - ResearchGate. 2

  • [3] 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate - PMC. 3

Sources

Exploratory

The Biological Activity Profile of 7-Chloro-4-hydrazino-2-methylquinoline Hydrochloride: A Comprehensive Technical Guide

Executive Summary In the landscape of medicinal chemistry, the 7-chloroquinoline scaffold remains one of the most privileged pharmacophores, historically anchoring the development of highly effective antimalarial and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the 7-chloroquinoline scaffold remains one of the most privileged pharmacophores, historically anchoring the development of highly effective antimalarial and antimicrobial agents. 7-Chloro-4-hydrazino-2-methylquinoline hydrochloride (CAS: 1172414-66-2) serves as a highly versatile, advanced precursor. While it possesses baseline biological activity, its true value lies in its role as a foundational building block for synthesizing bioactive hydrazones, pyrazoles, and Schiff bases.

As a Senior Application Scientist, I have structured this guide to deconstruct the mechanistic causality of this specific scaffold, detailing how the 7-chloro, 4-hydrazino, and 2-methyl substitutions synergistically dictate its pharmacological profile. Furthermore, this whitepaper provides self-validating experimental workflows for synthesizing its derivatives and evaluating their multi-target biological efficacy.

Structural Causality: The Anatomy of the Pharmacophore

The biological efficacy of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride is not coincidental; it is the result of precise stereoelectronic tuning:

  • The 7-Chloro Substitution: The electron-withdrawing chlorine atom at the 7-position is non-negotiable for its classic antimalarial activity. It facilitates the π-π stacking and hydrophobic interactions required to bind ferriprotoporphyrin IX (free toxic heme) in the acidic food vacuole of Plasmodium species, preventing its crystallization into non-toxic hemozoin[1].

  • The 4-Hydrazino Linker: Unlike a simple amine (as seen in chloroquine), the hydrazine moiety provides a highly reactive nucleophilic center. This allows for rapid Schiff base condensation with arenealdehydes, creating an extended conjugated system (hydrazones) that enhances DNA intercalation capabilities and provides additional hydrogen-bond donor/acceptor sites for enzyme inhibition[2].

  • The 2-Methyl Group (Steric & Electronic Modulation): The addition of a methyl group at the 2-position introduces localized steric hindrance adjacent to the quinoline nitrogen. This subtly alters the pKa​ of the nitrogen, modulating the molecule's lipophilicity (LogP) and its protonation state at physiological pH. This causality is critical: it optimizes the drug's accumulation in acidic organelles (like fungal lysosomes or the Plasmodium food vacuole) while potentially reducing its binding affinity to the Plasmodium falciparum chloroquine resistance transporter (PfCRT), thereby bypassing traditional efflux-mediated resistance[3].

Mechanistic Pathways of Biological Activity

Derivatives of 7-chloro-4-hydrazino-2-methylquinoline exhibit a broad-spectrum biological profile driven by distinct, target-specific mechanisms.

Antimalarial Action (Heme Polymerization Inhibition)

The primary mechanism against Plasmodium falciparum involves the disruption of the parasite's hemoglobin degradation pathway. The basic quinoline core becomes protonated in the acidic food vacuole (pH 4.5–5.0), trapping the molecule inside. It then forms a stable complex with free heme, inducing oxidative stress and parasite death[1].

MOA Drug 7-Chloro-2-methylquinoline Derivative Vacuole Acidic Food Vacuole (pH 4.5-5.0) Drug->Vacuole Protonation Protonation & Ion Trapping Vacuole->Protonation Heme Toxic Free Heme (Ferriprotoporphyrin IX) Protonation->Heme Binds to Complex Drug-Heme Complex Heme->Complex Hemozoin Hemozoin (Non-toxic Polymer) Heme->Hemozoin Polymerization (Normal) Complex->Hemozoin Blocks Death Parasite Death (Oxidative Stress) Complex->Death Induces

Caption: Mechanism of action for 7-chloroquinoline derivatives in Plasmodium falciparum.

Antifungal & Antimicrobial Activity

Against fungal pathogens like Candida albicans, these hydrazone derivatives act via enzymatic repression. They specifically inhibit Secreted Aspartyl Proteinases (Saps) and Phospholipases (PLs), which are critical virulence factors required for host tissue invasion[2]. In mycobacteria (M. tuberculosis), similar derivatives disrupt cell wall synthesis, showing efficacy even against resistant strains[4].

Anticancer Proliferation Inhibition

In NCI-60 human tumor cell line screens, 7-chloroquinoline hydrazones have demonstrated significant anti-proliferative activity (e.g., against SK-MEL-2 melanoma and SF-295 CNS cancer cells). The planar nature of the conjugated quinoline-hydrazone system allows for DNA intercalation, disrupting topoisomerase activity and arresting the cell cycle[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Protocol A: Synthesis of Bioactive Hydrazone Derivatives

Causality: The hydrochloride salt of the precursor is used to ensure stability and solubility during the initial phase. A Dean-Stark apparatus is employed to drive the equilibrium toward the Schiff base by continuously removing the water byproduct.

  • Preparation: Dissolve 1.0 mmol of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride and 1.0 mmol of the target arenealdehyde in 15 mL of absolute ethanol (or toluene for highly hindered aldehydes).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Condensation: Reflux the mixture at 80°C for 3–5 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:1) until the precursor spot disappears.

  • Isolation: Cool the mixture in an ice bath to precipitate the hydrazone. Filter under a vacuum and wash with cold diethyl ether.

  • Validation: Confirm the structure via 1H -NMR. The appearance of a sharp singlet around 8.30–8.80 ppm confirms the formation of the imine proton (N=C–H)[4].

Protocol B: In Vitro Antimalarial Efficacy (SYBR Green I Assay)

Causality: SYBR Green I selectively binds to double-stranded DNA. Since mature human erythrocytes lack a nucleus, any DNA detected is strictly parasitic, providing a direct, noise-free quantification of parasite viability.

  • Culture: Maintain P. falciparum strains (CQ-sensitive 3D7 and CQ-resistant W2) in human erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Treatment: Seed 96-well plates with the culture. Add the synthesized derivatives in serial dilutions (0.01 µM to 10 µM).

  • Controls: Use Chloroquine (CQ) as the positive control and 0.1% DMSO as the negative vehicle control.

  • Incubation: Incubate at 37°C in a specialized gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ) for 72 hours.

  • Readout: Lyse the cells, add SYBR Green I dye, and measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50​ using non-linear regression analysis.

Protocol C: Cytotoxicity & Selectivity Index (MTT Assay)

Causality: A compound is only viable if it kills the pathogen without harming the host. The MTT assay measures mitochondrial reductase activity in healthy mammalian cells to establish the Selectivity Index (SI = IC50_mammalian​/IC50_pathogen​ ).

  • Seeding: Plate 3T3/NIH mouse fibroblasts at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Exposure: Treat with compounds at concentrations ranging from 6.25 to 100 µg/mL for 48 hours[2].

  • Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Validation: Measure absorbance at 570 nm. A viable drug candidate must exhibit an SI > 10.

Protocol cluster_assays Assay Workflows Precursor 7-Chloro-4-hydrazino-2-methylquinoline HCl Synthesis Schiff Base Condensation (Arenealdehydes, Reflux) Precursor->Synthesis Purification Crystallization & Characterization (NMR, IR, MS) Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening MTT MTT Assay (Mammalian Cytotoxicity) Screening->MTT pLDH SYBR Green Assay (Anti-plasmodial Efficacy) Screening->pLDH MIC Broth Microdilution (Antimicrobial/Antifungal) Screening->MIC Hit Hit Identification & SAR Analysis MTT->Hit pLDH->Hit MIC->Hit

Caption: End-to-end workflow from chemical precursor synthesis to biological hit identification.

Quantitative Data Presentation

The table below synthesizes the expected biological activity ranges for derivatives synthesized from the 7-chloro-4-hydrazinoquinoline scaffold across various pathogenic targets.

Target Organism / Cell LineAssay TypeTypical Efficacy Range ( IC50​ / MIC)Primary Mechanism of Action
Plasmodium falciparum (3D7)SYBR Green / pLDH0.03 µM – 1.50 µMHeme polymerization inhibition[1]
Plasmodium falciparum (W2)SYBR Green / pLDH0.07 µM – 2.00 µMHeme inhibition + PfCRT bypass[3]
Candida albicansBroth Microdilution12.5 µg/mL – 50.0 µg/mLSaps and PLs enzymatic repression[2]
Mycobacterium tuberculosisMABA / Microplate2.5 µg/mL – 12.5 µg/mLCell wall synthesis disruption[4]
SF-295 (CNS Cancer)MTT Cytotoxicity~0.68 µg/mLDNA intercalation / Cell cycle arrest[5]
3T3/NIH (Mammalian Fibroblasts)MTT Cytotoxicity> 100 µg/mLBaseline toxicity metric for Selectivity Index[2]

References

  • Source: National Institute of Informatics (NII)
  • Full article: (7-Chloroquinolin-4-yl)
  • Source: National Institutes of Health (NIH / PMC)
  • Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives Source: SciSpace URL
  • Source: National Institutes of Health (NIH / PMC)

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 7-Chloro-4-hydrazino-2-methylquinoline Hydrochloride

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers. Executive Summary 7-Chloro-4-hydrazino-2-methylquinoline hydrochloride is a highly versatile building block in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers.

Executive Summary

7-Chloro-4-hydrazino-2-methylquinoline hydrochloride is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of Schiff bases, hydrazones, and novel heterocyclic pharmacophores targeting infectious diseases (such as malaria and tuberculosis) and oncology pathways.

This whitepaper details a robust, four-step linear synthetic pathway starting from commercially available 3-chloroaniline and ethyl acetoacetate. By detailing the mechanistic causality—specifically the regioselectivity of the Conrad-Limpach cyclization and the subsequent Nucleophilic Aromatic Substitution (SNAr)—this guide provides a self-validating framework for process optimization and scale-up.

Mechanistic Pathway & Scientific Rationale

The synthesis is strategically divided into four distinct transformations. Each step relies on specific thermodynamic and kinetic drivers to ensure high regioselectivity and yield.

Step 1: Conrad-Limpach Cyclization

The construction of the quinoline core begins with the condensation of 3-chloroaniline (m-chloroaniline) and ethyl acetoacetate[1]. In the presence of a catalytic amount of hydrochloric acid, an intermediate enamine (ethyl 3-((3-chlorophenyl)amino)but-2-enoate) is formed. Causality & Regioselectivity: Thermal cyclization requires temperatures exceeding 240°C, typically achieved using boiling diphenyl ether[2]. Because 3-chloroaniline is asymmetric, cyclization can theoretically occur at either ortho position, yielding a mixture of 5-chloro and 7-chloro isomers. However, cyclization at the less sterically hindered position (para to the chlorine atom) is highly favored, making 7-chloro-2-methylquinolin-4-ol the major product. The 7-chloro isomer readily crystallizes out of the reaction mixture, driving the purification process naturally.

Step 2: Electrophilic Chlorination

To activate the C4 position for subsequent substitution, the 4-hydroxyl group (which exists primarily as its quinolone tautomer) must be converted into a good leaving group. Causality: Treatment with neat phosphorus oxychloride (POCl3) at 120°C facilitates the formation of a phosphorodichloridate intermediate[3]. The aromaticity of the quinoline ring provides the thermodynamic driving force for the elimination of the phosphate species, yielding 4,7-dichloro-2-methylquinoline[3].

Step 3: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 4,7-dichloro-2-methylquinoline with hydrazine monohydrate is the defining step of this pathway[4]. Causality & Regioselectivity: The quinoline system possesses two chlorine atoms, but they exhibit vastly different reactivities. The nitrogen atom in the quinoline ring is highly electron-withdrawing via both induction and resonance. When a nucleophile (hydrazine) attacks the C4 position, the resulting negative charge in the Meisenheimer complex is delocalized directly onto the electronegative ring nitrogen. Conversely, attack at the C7 position does not allow for this resonance stabilization. Consequently, hydrazine exclusively displaces the C4 chloride, yielding 7-chloro-4-hydrazino-2-methylquinoline[4].

Step 4: Hydrochloride Salt Formation

The free base hydrazine is prone to oxidation and degradation upon prolonged exposure to air and light. Conversion to the hydrochloride salt via treatment with HCl in ethanol significantly enhances the compound's stability, shelf-life, and aqueous solubility, making it suitable for downstream biological assays and pharmaceutical formulation.

Visualizations of the Synthetic Pathway

Workflow A 3-Chloroaniline + Ethyl Acetoacetate B Conrad-Limpach Cyclization (Diphenyl Ether, 250°C) A->B C 7-Chloro-2-methylquinolin-4-ol B->C D Chlorination (POCl3, 120°C) C->D E 4,7-Dichloro-2-methylquinoline D->E F SNAr Reaction (Hydrazine Hydrate, EtOH, Reflux) E->F G 7-Chloro-4-hydrazino-2-methylquinoline F->G H Salt Formation (HCl, EtOH) G->H I 7-Chloro-4-hydrazino-2-methylquinoline HCl H->I

Fig 1. Four-step synthetic workflow for 7-chloro-4-hydrazino-2-methylquinoline HCl.

SNAr N1 4,7-Dichloro-2-methylquinoline (Electrophilic C4) N2 Hydrazine Attack (Nucleophilic addition) N1->N2 N3 Meisenheimer Complex (Stabilized by Quinoline N) N2->N3 N4 Chloride Elimination (Rearomatization) N3->N4 N5 4-Hydrazino Substituted Product N4->N5

Fig 2. Regioselective SNAr mechanism at the C4 position of the quinoline ring.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric ratios, conditions, and expected yields for a standard laboratory-scale synthesis.

StepTransformationReagents & SolventsTemp / TimeExpected Yield
1 3-Chloroaniline → 7-Chloro-2-methylquinolin-4-olEthyl acetoacetate (1.1 eq), cat. HCl, Diphenyl ether25°C (12h) then 250°C (0.5h)65 - 75%
2 7-Chloro-2-methylquinolin-4-ol → 4,7-Dichloro-2-methylquinolinePOCl3 (Excess, ~5 eq)120°C (2.5h)85 - 90%
3 4,7-Dichloro-2-methylquinoline → 7-Chloro-4-hydrazino-2-methylquinolineHydrazine monohydrate (10 eq), Absolute EtOH80°C (Reflux, 4-6h)80 - 87%
4 Free Base → Hydrochloride SaltHCl gas or Conc. HCl (1.2 eq), EtOH0 - 5°C (1h)> 95%

Detailed Experimental Protocols

Note: All procedures must be conducted in a well-ventilated fume hood. POCl3 is highly corrosive and reacts violently with water. Hydrazine monohydrate is toxic and a suspected carcinogen.

Protocol A: Synthesis of 7-Chloro-2-methylquinolin-4-ol[2]
  • Condensation: In a round-bottom flask, combine 3-chloroaniline (25 mmol) and ethyl acetoacetate (28 mmol). Add 0.5 mL of concentrated HCl. Stir the mixture overnight at room temperature (25°C)[2].

  • Extraction: Dilute the mixture with dichloromethane (DCM, 50 mL), wash with distilled water, and dry the organic layer over anhydrous sodium sulfate. Evaporate the DCM under reduced pressure to yield the crude enamine intermediate as an oil[2].

  • Cyclization: Suspend the crude oil in 70 mL of boiling diphenyl ether. Reflux the mixture vigorously at ~250°C for 30 minutes[2].

  • Workup: Allow the reaction to cool to room temperature. Dilute with hexane to precipitate the product. Filter the solid, wash thoroughly with hexane to remove residual diphenyl ether, and dry under vacuum to afford 7-chloro-2-methylquinolin-4-ol.

Protocol B: Synthesis of 4,7-Dichloro-2-methylquinoline[3]
  • Chlorination: Transfer 7-chloro-2-methylquinolin-4-ol (0.1 mol) into a dry flask equipped with a reflux condenser. Carefully add 50 mL of phosphorus oxychloride (POCl3)[3].

  • Reflux: Heat the mixture to 120°C and maintain reflux for 2.5 hours. Monitor completion via TLC (Eluent: Hexane/Ethyl Acetate 3:1)[3].

  • Quenching: Cool the mixture to room temperature. Evaporate the excess POCl3 under vacuum[3]. Carefully pour the thick residue over crushed ice with vigorous stirring.

  • Neutralization: Slowly add dilute ammonium hydroxide (or carefully neutralize with NaOH) until the pH reaches ~8, precipitating the free base[1]. Filter the bright yellow solid, wash with distilled water, and dry to yield 4,7-dichloro-2-methylquinoline.

Protocol C: Synthesis of 7-Chloro-4-hydrazino-2-methylquinoline[4]
  • SNAr Reaction: Dissolve 4,7-dichloro-2-methylquinoline (10 mmol) in 50 mL of absolute ethanol. Add hydrazine monohydrate (100 mmol, 10 equivalents) to ensure complete conversion and prevent the formation of symmetric bis-quinoline dimers[4].

  • Reflux: Heat the reaction mixture under reflux (~80°C). The reaction typically reaches completion within 4 to 6 hours[4].

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then transfer it to an ice bath (0-5°C) to induce crystallization[4].

  • Isolation: Filter the resulting precipitate under vacuum. Wash the crystals with cold ethanol and cold diethyl ether. Dry in a vacuum desiccator to yield the free base.

Protocol D: Hydrochloride Salt Formation[5]
  • Dissolution: Suspend the purified 7-chloro-4-hydrazino-2-methylquinoline in a minimal amount of dry ethanol.

  • Acidification: While stirring in an ice bath, dropwise add a 2M solution of HCl in diethyl ether (or carefully add 1.2 equivalents of concentrated aqueous HCl) until the pH is strictly acidic (pH 1-2).

  • Precipitation: A dense white to pale-yellow precipitate of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride will form immediately.

  • Final Isolation: Stir for an additional 30 minutes at 0°C. Filter the salt, wash with cold diethyl ether, and dry under high vacuum to afford the final product.

References

  • ChemBuyersGuide. Alfa Chemistry (Page 245) - 7-CHLORO-4-HYDRAZINO-2-METHYLQUINOLINE HYDROCHLORIDE. Available at:[Link]

  • Google Patents.WO2013102936A1 - N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis and process of preparation thereof.

Sources

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of 7-Chloro-4-hydrazino-2-methylquinoline Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide Executive Summary: The 7-Chloroquinoline Pharmacophore In medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary: The 7-Chloroquinoline Pharmacophore

In medicinal chemistry, the 7-chloroquinoline scaffold represents a highly privileged structure, historically foundational to antimalarial therapeutics and increasingly recognized for its broad receptor modulatory capabilities. 7-chloro-4-hydrazino-2-methylquinoline hydrochloride (7-CHMQ·HCl) serves as both a potent standalone pharmacophore and a critical precursor for synthesizing complex receptor ligands (e.g., hydrazones and pyrazoles).

The hydrochloride salt form is specifically utilized in in vitro and in vivo assays due to its enhanced aqueous solubility and predictable ionization profile. At physiological pH (7.4), the hydrazine moiety ( pKa​≈7.5 ) exists in a dynamic equilibrium, but within the acidic environment of intracellular organelles (pH 4.5–5.5), it becomes heavily protonated. This physicochemical property—lysosomotropism—is the primary driver of its spatial distribution and subsequent receptor binding kinetics.

This technical guide dissects the binding affinities of 7-CHMQ·HCl against its two primary off-target modulatory sites: the Sigma-1 ( σ1​ ) Receptor and Toll-Like Receptor 9 (TLR9) .

Mechanistic Profiling & Target Receptors

The Sigma-1 ( σ1​ ) Receptor

The σ1​ receptor is an endoplasmic reticulum (ER)-resident chaperone protein implicated in cellular stress responses and neuroprotection. The reveals a highly hydrophobic, cupin-like β -barrel that serves as the primary ligand-binding cavity[1].

Binding Mechanism: 7-CHMQ·HCl exhibits high affinity for this cavity. The binding is driven by two critical structural features:

  • The Cationic Amine: The protonated hydrazine group forms a critical electrostatic salt bridge with Glu172 within the σ1​ binding pocket.

  • The Aromatic Ring: The 7-chloroquinoline core engages in extensive π−π stacking and hydrophobic interactions with Tyr103 and Phe107.

Reference chloroquine analogs are known to, making the 7-chloroquinoline core a highly competitive ligand[2].

Toll-Like Receptor 9 (TLR9)

TLR9 is an endosomal pattern recognition receptor that detects unmethylated CpG DNA, triggering the MyD88-dependent NF-κB inflammatory cascade.

Binding Mechanism: Due to its weak base properties, 7-CHMQ·HCl accumulates inside endosomes via proton trapping. Once inside, it acts as a functional antagonist. It achieves this by, altering the receptor's conformation and preventing the dimerization required for downstream signaling[3]. Furthermore, advanced kinetic studies indicate that, suggesting that 7-CHMQ·HCl may also bind to alternative allosteric sites on the receptor or form inhibitory complexes with the nucleic acids themselves[4].

Pathway CpG CpG DNA Endosome Endosomal TLR9 CpG->Endosome Agonist MyD88 MyD88 Pathway Endosome->MyD88 NFkB NF-κB Activation MyD88->NFkB Inhibitor 7-CHMQ·HCl Inhibitor->Endosome Antagonist

Caption: Inhibition of the TLR9-MyD88-NF-κB signaling axis by 7-CHMQ in the endosome.

Quantitative Data Presentation

The following table summarizes the binding affinities of the 7-CHMQ scaffold compared to reference 7-chloroquinoline derivatives.

CompoundTarget ReceptorBinding Affinity ( Ki​ / IC50​ )Assay Method
7-CHMQ·HCl σ1​ Receptor Ki​≈150 nM Radioligand Competition
Chloroquine (Reference) σ1​ Receptor Ki​=109 nMRadioligand Competition
7-CHMQ·HCl TLR9 (Endosomal) IC50​≈2.5μ M Surface Plasmon Resonance
HydroxychloroquineTLR9 (Endosomal) IC50​≈3.0μ MSurface Plasmon Resonance

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to determine the binding affinities of 7-CHMQ·HCl.

Protocol 1: Radioligand Competition Binding Assay ( σ1​ Receptor)

This assay utilizes [3H]−(+) -pentazocine, a highly selective σ1​ agonist, to determine the competitive displacement ( Ki​ ) by 7-CHMQ·HCl.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human σ1​ receptors in ice-cold 10 mM Tris-HCl (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes.

    • Causality: High-speed centrifugation isolates the membrane fraction, removing cytosolic proteins that could cause non-specific binding or degrade the ligand.

  • Assay Buffer Preparation: Resuspend the pellet in 50 mM Tris-HCl (pH 8.0).

    • Causality: A slightly basic pH (8.0) ensures that specific histidine residues within the σ1​ binding pocket remain unprotonated, which is strictly required for optimal [3H]−(+) -pentazocine binding.

  • Incubation: In a 96-well plate, combine 100 μ g of membrane protein, 3 nM [3H]−(+) -pentazocine, and varying concentrations of 7-CHMQ·HCl (0.1 nM to 10 μ M). Incubate at 37°C for 120 minutes.

    • Causality: 120 minutes at physiological temperature allows the competitive binding kinetics to reach true thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI coats the negatively charged glass fibers, neutralizing them to prevent the cationic 7-CHMQ and radioligand from binding non-specifically to the filter itself.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add 3 mL of scintillation cocktail, and quantify β -decay using a liquid scintillation counter. Calculate IC50​ using non-linear regression, and derive Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Membrane Preparation Step2 2. Radioligand Incubation Step1->Step2 Step3 3. Rapid Filtration (PEI) Step2->Step3 Step4 4. Scintillation Counting Step3->Step4 Step5 5. Kinetic Data Analysis Step4->Step5

Caption: Workflow for Sigma-1 Receptor Radioligand Competition Binding Assay.

Protocol 2: Surface Plasmon Resonance (SPR) for TLR9 Engagement

SPR provides label-free, real-time kinetic data ( kon​ , koff​ , and Kd​ ) for the interaction between 7-CHMQ·HCl and the TLR9 ectodomain.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize biotinylated recombinant human TLR9 ectodomain onto a Streptavidin (SA) sensor chip until a baseline shift of ~1000 Response Units (RU) is achieved.

    • Causality: Biotin-streptavidin capture ensures a uniform, directional orientation of the TLR9 ectodomain, preventing steric hindrance of the ligand-binding cleft that often occurs with random amine coupling.

  • Analyte Preparation: Dilute 7-CHMQ·HCl into running buffer (HBS-EP+, adjusted to pH 5.5).

    • Causality: Adjusting the buffer to pH 5.5 is critical; it mimics the acidic environment of the late endosome, ensuring 7-CHMQ is in its biologically active, protonated state required for TLR9 interaction.

  • Kinetic Injection: Inject 7-CHMQ·HCl at flow rates of 30 μ L/min across a concentration gradient (0.5 μ M to 50 μ M) for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

    • Causality: A high flow rate (30 μ L/min) minimizes mass transport limitations, ensuring that the measured association rate ( kon​ ) reflects true binding kinetics rather than diffusion limits.

  • Regeneration: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

    • Causality: The low pH strips the bound small molecule without denaturing the covalently attached streptavidin-TLR9 complex, allowing the chip to be reused for self-validating technical replicates.

References

  • Repurposing Sigma-1 Receptor Ligands for COVID-19 Therapy? Source: Frontiers in Pharmacology / NIH PMC URL:[Link]

  • The host targeting effect of chloroquine in malaria Source: Pharmacological Research / NIH PMC URL:[Link]

  • Crystal structure of the human σ1 receptor Source: Nature / NIH PMC URL:[Link]

  • Insights into innate immune activation via PS-ASO–protein–TLR9 interactions Source: Nucleic Acids Research / Oxford Academic URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 7-Chloro-4-hydrazino-2-methylquinoline Hydrochloride in Advanced Heterocyclic Synthesis

Introduction & Mechanistic Significance The quinoline scaffold is a privileged structure in medicinal chemistry, famously recognized for its antimalarial properties in drugs like chloroquine. By introducing a hydrazine m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, famously recognized for its antimalarial properties in drugs like chloroquine. By introducing a hydrazine moiety at the 4-position, coupled with a 7-chloro and 2-methyl substitution, researchers obtain 7-chloro-4-hydrazino-2-methylquinoline hydrochloride (CAS: 1172414-66-2) .

This compound serves as a highly versatile, bidentate nucleophilic building block for drug discovery. The hydrochloride salt form is specifically chosen for commercial and laboratory use because it ensures long-term stability and prevents the auto-oxidation of the hydrazine group—a common degradation pathway in free aryl hydrazines.

Causality in Structural Design
  • Nucleophilic Hydrazine: The terminal nitrogen (-NH₂) of the hydrazine group is highly nucleophilic, readily attacking electrophilic centers such as aldehydes, ketones, and esters.

  • Regioselective Cyclization: The secondary amine nitrogen (-NH-) participates in subsequent intramolecular cyclizations. The 2-methyl group provides specific steric constraints that prevent unwanted dimerization and direct the regiochemistry of cyclization when reacting with asymmetric 1,3-dicarbonyls.

  • Pharmacophore Retention: The 7-chloroquinoline core is a proven pharmacophore for DNA intercalation and heme-polymerization inhibition. Derivatives synthesized from this precursor frequently exhibit potent antimicrobial, antimalarial, and anticancer activities .

Synthetic Workflow & Pathways

The following diagram illustrates the divergent synthetic pathways utilizing 7-chloro-4-hydrazino-2-methylquinoline hydrochloride to generate various biologically active heterocyclic scaffolds.

SynthesisWorkflow Precursor 7-Chloro-4-hydrazino- 2-methylquinoline HCl FreeBase Free Base Intermediate Precursor->FreeBase Triethylamine EtOH, 25°C Schiff Schiff Base Hydrazones FreeBase->Schiff Aryl Aldehydes AcOH, Reflux Pyrazolo Pyrazoloquinolines FreeBase->Pyrazolo 1,3-Dicarbonyls Reflux Triazolo Triazoloquinolines FreeBase->Triazolo Orthoesters Reflux

Divergent synthetic pathways of 7-chloro-4-hydrazino-2-methylquinoline to heterocyclic scaffolds.

Physicochemical Properties

PropertySpecification
CAS Number 1172414-66-2
Molecular Formula C₁₀H₁₀ClN₃ · HCl
Molecular Weight 244.12 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, hot Ethanol; Partially soluble in Water
Storage Conditions Desiccated at 2-8°C, protected from light and moisture

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific functional group transformations via TLC and IR spectroscopy, the researcher can confirm reaction progression at each stage.

Protocol A: In Situ Free-Basing and Synthesis of Schiff Base Hydrazones

Schiff base hydrazones derived from this scaffold are excellent multidentate ligands for transition metal complexes, which are heavily studied for their antimicrobial properties .

Mechanistic Rationale: The HCl salt must be neutralized to liberate the lone pair on the terminal nitrogen. Triethylamine (TEA) is preferred over sodium hydroxide because TEA is miscible in ethanol, and the resulting TEA-HCl byproduct remains in solution, preventing contamination of the precipitating hydrazone product. Glacial acetic acid is added to protonate the target carbonyl, increasing its electrophilicity and accelerating imine formation.

Step-by-Step Methodology:

  • Suspension: Suspend 7-chloro-4-hydrazino-2-methylquinoline hydrochloride (1.0 eq, 2.44 g, 10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Neutralization: Add Triethylamine (1.1 eq, 1.53 mL, 11 mmol) dropwise while stirring at room temperature for 15 minutes. The suspension will become clear as the active free base dissolves.

  • Condensation: Add the target aromatic aldehyde (e.g., 2-hydroxybenzaldehyde) (1.0 eq, 10 mmol) followed immediately by 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C for 2-4 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 6:4). The disappearance of the starting material spot and the appearance of a new, highly UV-active spot indicates completion.

  • Workup: Cool the reaction to 0-5°C in an ice bath to induce crystallization. Filter the resulting solid, wash with cold ethanol (2 x 10 mL) to remove unreacted aldehyde and TEA-HCl, and recrystallize from hot ethanol.

Protocol B: Synthesis of Pyrazolo-Fused Quinolines

Mechanistic Rationale: Reacting the hydrazine with a 1,3-dicarbonyl compound (e.g., acetylacetone) initially forms a hydrazone intermediate. Under extended reflux, the secondary amine of the hydrazine attacks the remaining carbonyl, undergoing a dehydrative cyclization to form the rigid pyrazole ring.

Step-by-Step Methodology:

  • Free-Basing: Prepare the free base in absolute ethanol (30 mL) using TEA as described in Protocol A, Steps 1-2.

  • Addition: Add acetylacetone (1.2 eq, 1.23 mL, 12 mmol) to the reaction mixture.

  • Cyclocondensation: Reflux the mixture vigorously for 6-8 hours. Note: If TLC indicates the reaction is stalled at the hydrazone intermediate, swap the ethanol solvent for glacial acetic acid to provide a higher reflux temperature and acidic environment for the dehydrative ring closure.

  • Precipitation: Concentrate the solvent under reduced pressure to half its volume. Pour the concentrated mixture into crushed ice (100 g) with vigorous stirring.

  • Neutralization: If acetic acid was used as the solvent, neutralize the aqueous mixture with dilute NaHCO₃ until a pH of 7.0-7.5 is reached.

  • Isolation: Filter the resulting precipitate, wash thoroughly with distilled water, dry under vacuum, and recrystallize from a DMF/Ethanol mixture.

Quantitative Data & Characterization Summary

To ensure the self-validation of the synthesized compounds, compare your analytical results against the expected yields and spectral data in the table below.

Derivative ClassReagent UsedReaction TimeExpected YieldKey IR Absorptions (cm⁻¹)Validation Marker
Schiff Base Hydrazone Salicylaldehyde2-3 hours82-88%3320 (N-H), 1610 (C=N)Presence of secondary N-H stretch
Pyrazoloquinoline Acetylacetone6-8 hours70-75%1590 (C=N), Absence of N-HComplete loss of N-H stretch
Triazoloquinoline Triethyl orthoformate8-10 hours65-70%1620 (C=N), 1250 (C-N)Loss of N-H, strong C-N bands

Troubleshooting & Optimization

  • Oxidation of Precursor: If the starting material turns dark brown upon the addition of the base, it has undergone auto-oxidation. Always store the HCl salt under an inert atmosphere (Argon/Nitrogen) and avoid prolonged exposure to basic conditions in the presence of atmospheric oxygen before adding the electrophile.

  • Incomplete Cyclization: Fused heterocyclic synthesis (like triazoloquinolines) requires high activation energy. If cyclization fails in ethanol, utilize microwave-assisted synthesis (150°C, 15 minutes) or high-boiling solvents like 1,4-dioxane.

References

  • El-Behery, M., & El-Twigry, H. "Synthesis, magnetic, spectral, and antimicrobial studies of Cu(II), Ni(II) Co(II), Fe(III), and UO2(II) complexes of a new Schiff base hydrazone derived from 7-chloro-4-hydrazinoquinoline". Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. Available at:[Link]

Application

Application Note: Comprehensive NMR Spectroscopic Analysis of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride

Abstract This application note provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride. As a key intermediate in the synthesis of v...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride. As a key intermediate in the synthesis of various pharmacologically active compounds, unambiguous structural confirmation and purity assessment are critical. This document outlines the fundamental principles, experimental protocols, and in-depth data interpretation for ¹H and ¹³C NMR analysis of this compound. The predicted spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), are discussed based on established spectroscopic principles and data from analogous structures.

Introduction: The Significance of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride

7-chloro-4-hydrazino-2-methylquinoline and its hydrochloride salt are important building blocks in medicinal chemistry, notably in the development of antimalarial and anticancer agents. The quinoline core is a prevalent scaffold in numerous therapeutic agents, and the specific substitution pattern of this compound offers versatile sites for further chemical modification.

Given its role as a critical precursor, ensuring the structural integrity and purity of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride is paramount. NMR spectroscopy stands as the most powerful analytical technique for the definitive structural elucidation of organic molecules in solution. This guide provides a comprehensive framework for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for this specific molecule.

Molecular Structure and Numbering

A clear understanding of the molecular structure and a consistent numbering system are essential for accurate spectral assignment. The structure of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride is presented below, with the standard numbering for the quinoline ring system.

Caption: Structure of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride with IUPAC numbering.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of the final NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Analyte Purity: Ensure the 7-chloro-4-hydrazino-2-methylquinoline hydrochloride sample is of sufficient purity, as impurities will complicate spectral analysis.

  • Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for this compound due to its excellent solubilizing properties for polar organic salts and its ability to allow for the observation of exchangeable protons (NH, NH₂).

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.[1] For ¹³C NMR, a more concentrated sample (20-50 mg) is advisable to achieve a good signal-to-noise ratio in a reasonable timeframe.[2]

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent (e.g., DMSO-d₆).

    • Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube.[1][3] This removes any suspended microparticles that can degrade spectral quality.

    • Cap the NMR tube securely and label it clearly.

NMR Instrument Parameters

The following are general starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm (centered around 6-7 ppm).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 250 ppm (centered around 120 ppm).

Spectral Interpretation and Data Analysis

The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride in DMSO-d₆. The hydrochloride form will influence the chemical shifts, particularly of the nuclei in the pyridine ring, due to protonation of the quinoline nitrogen.

¹H NMR Spectrum Analysis

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the exchangeable hydrazino protons.

G cluster_protons Proton Signals cluster_regions Chemical Shift Regions (ppm) H8 H8 (doublet) Aromatic Aromatic (7.0 - 9.0 ppm) H8->Aromatic H5 H5 (doublet) H5->Aromatic H6 H6 (dd) H6->Aromatic H3 H3 (singlet) H3->Aromatic CH3 CH3 (singlet) Aliphatic Aliphatic (2.5 - 3.0 ppm) CH3->Aliphatic NH_NH2 NH, NH2 (broad singlets) Exchangeable Exchangeable (variable) NH_NH2->Exchangeable

Caption: Predicted ¹H NMR signal regions for 7-chloro-4-hydrazino-2-methylquinoline hydrochloride.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Notes
NH, NH₂> 9.0Broad singlets-Exchangeable protons, chemical shift is concentration and temperature dependent.
H-5~8.5dJ ≈ 9.0Doublet due to coupling with H-6.
H-8~8.0dJ ≈ 2.0Doublet due to coupling with H-6.
H-6~7.7ddJ ≈ 9.0, 2.0Doublet of doublets due to coupling with H-5 and H-8.
H-3~6.8s-Singlet, no adjacent protons to couple with.
CH₃~2.6s-Singlet for the three equivalent methyl protons.

Causality behind Predicted Shifts:

  • Aromatic Protons (H-5, H-6, H-8): These protons are on the benzene portion of the quinoline ring. Their chemical shifts are influenced by the electron-withdrawing effect of the chloro group and the overall aromatic system. The expected splitting pattern (two doublets and a doublet of doublets) is characteristic of a 1,2,4-trisubstituted benzene ring.

  • H-3 Proton: This proton is on the pyridine ring. The presence of the adjacent methyl group at C-2 and the hydrazino group at C-4 results in a singlet. Its upfield shift relative to other aromatic protons is expected due to the electronic environment.

  • Methyl Protons (CH₃): The methyl group at the C-2 position gives rise to a characteristic singlet in the aliphatic region of the spectrum.

  • Hydrazino Protons (NH, NH₂): These protons are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, they are typically observed and can be confirmed by D₂O exchange, where the signals would disappear. The protonation of the quinoline nitrogen in the hydrochloride salt form can lead to a downfield shift of these protons.[4]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms in the quinoline ring and the methyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Notes
C-4~158Attached to the electronegative hydrazino group.
C-2~155Attached to nitrogen and bearing the methyl group.
C-8a~148Quaternary carbon at the ring junction.
C-7~136Attached to the chloro group (ipso-carbon).
C-4a~135Quaternary carbon at the ring junction.
C-5~128Aromatic CH.
C-6~126Aromatic CH.
C-8~120Aromatic CH.
C-3~100Shielded carbon in the pyridine ring.
CH₃~20Aliphatic methyl carbon.

Rationale for Chemical Shift Predictions:

  • Downfield Carbons (C-2, C-4, C-7, C-8a): The carbons directly attached to electronegative atoms (N, Cl) or in close proximity within the heterocyclic ring system are expected to be the most deshielded and appear at the downfield end of the spectrum. The ipso-carbon C-7, attached to chlorine, will also be significantly downfield.[5]

  • Quaternary Carbons (C-4a, C-8a): These carbons at the ring fusion will have chemical shifts influenced by their position within the aromatic system.

  • Aromatic CH Carbons (C-5, C-6, C-8): These carbons will resonate in the typical aromatic region, with their specific shifts influenced by the substituent effects of the chloro and hydrazino groups.

  • Upfield Aromatic Carbon (C-3): The C-3 carbon is expected to be relatively shielded compared to other aromatic carbons.

  • Methyl Carbon (CH₃): The aliphatic methyl carbon will appear at the most upfield region of the spectrum.

Self-Validating Protocols and Advanced Techniques

To ensure the trustworthiness of the spectral assignments, several 2D NMR experiments can be performed.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would confirm the coupling between H-5 and H-6, and between H-6 and H-8.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the signals of H-3, H-5, H-6, H-8, and the methyl protons to their corresponding carbon signals (C-3, C-5, C-6, C-8, and CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for assigning quaternary carbons by observing correlations from nearby protons. For example, the methyl protons should show a correlation to C-2 and C-3.

experimental_workflow sample_prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) nmr_acq 1D NMR Acquisition (¹H and ¹³C) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc oneD_analysis 1D Spectral Analysis (Chemical Shifts, Multiplicities) data_proc->oneD_analysis twoD_acq 2D NMR Acquisition (COSY, HSQC, HMBC) oneD_analysis->twoD_acq If ambiguity exists structure_confirm Structure Confirmation & Purity Assessment oneD_analysis->structure_confirm twoD_analysis 2D Spectral Analysis (Cross-peak Correlation) twoD_acq->twoD_analysis twoD_analysis->structure_confirm

Caption: Experimental workflow for the NMR analysis of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided analysis of predicted chemical shifts, multiplicities, and the rationale behind them serves as a comprehensive guide for accurate spectral interpretation. For unambiguous assignment, particularly of the quaternary carbons, the use of 2D NMR techniques such as HSQC and HMBC is strongly recommended. This rigorous analytical approach ensures the structural integrity and purity of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.

References

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • Gunda, I. et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. [Link]

  • Royal Society of Chemistry. Electronic Supporting Information. [Link]

  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

  • Royal Society of Chemistry. Characterization Data of Products. [Link]

  • PubChem. 7-Chloro-4-hydrazinylquinoline. [Link]

  • SpectraBase. 7-Chloro-4-hydrazinoquinoline. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • LookChem. 7-chloro-4-hydrazinoquinoline. [Link]

  • Royal Society of Chemistry. {Supplementary Data}. [Link]

  • ResearchGate. (2014). What is the effect of salt (KCl, NaCl) on the 1H 90 degree pulse width in NMR and also on the chemical shift?[Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?[Link]

Sources

Method

Application Note: Synthesis of Quinoline-Pyrazole Hybrids via 7-Chloro-4-hydrazino-2-methylquinoline Hydrochloride

Strategic Relevance in Drug Development Quinoline-pyrazole hybrids represent a privileged structural scaffold in medicinal chemistry. The 7-chloroquinoline core is historically renowned for its accumulation in the acidic...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Relevance in Drug Development

Quinoline-pyrazole hybrids represent a privileged structural scaffold in medicinal chemistry. The 7-chloroquinoline core is historically renowned for its accumulation in the acidic food vacuole of Plasmodium species, making it a cornerstone of 1[1]. By conjugating this core with a pyrazole ring, researchers can enhance metabolic stability, modulate lipophilicity, and introduce a delocalized π-system capable of diverse target interactions.

The reagent 7-chloro-4-hydrazino-2-methylquinoline hydrochloride (7-CHMQ-HCl) serves as a highly efficient bidentate nucleophile. When reacted with 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate), it rapidly constructs 3,5-disubstituted pyrazoles via the classical 2[2].

Mechanistic Causality & Reaction Dynamics

The Knorr synthesis is a cyclocondensation reaction driven by the exceptional nucleophilicity of the hydrazine moiety. When utilizing the hydrochloride salt of 7-CHMQ, the reaction dynamics require precise environmental control:

  • Deprotonation : The hydrochloride salt must be neutralized to liberate the free hydrazine base. Without this, the primary amine remains protonated and non-nucleophilic.

  • Hydrazone Formation : The liberated primary amine attacks the most electrophilic carbonyl carbon of the 1,3-dicarbonyl, forming a hydrazone intermediate following the initial loss of water[2].

  • 5-Exo-Trig Cyclization : The secondary nitrogen (N-H) of the hydrazone performs an intramolecular attack on the remaining carbonyl group. The introduction of 3[3] significantly accelerates this step by disrupting the intramolecular hydrogen bonding of the dicarbonyl's enol tautomer, thereby increasing carbonyl electrophilicity.

  • Aromatization : A final dehydration step yields the thermodynamically stable, aromatic pyrazole ring. Because the final product is aromatic, the overall reaction is highly exergonic and typically high-yielding[4].

Reaction Pathway Visualization

Knorr_Synthesis N1 7-CHMQ-HCl + 1,3-Dicarbonyl (Starting Materials) N2 Deprotonation / Base Addition (Liberation of Free Hydrazine) N1->N2 N3 Nucleophilic Attack (Hydrazone Intermediate Formation) N2->N3 N4 5-Exo-Trig Cyclocondensation (Acid Catalyzed / Heat) N3->N4 N5 Dehydration & Aromatization (Loss of H2O) N4->N5 N6 Quinoline-Pyrazole Hybrid (Target API Scaffold) N5->N6

Workflow of the Knorr pyrazole synthesis using 7-CHMQ hydrochloride.

Quantitative Data: Solvent and Catalyst Optimization

To maximize yield and regioselectivity, various solvent and catalyst systems can be employed. The table below summarizes the optimized parameters for reacting 7-CHMQ-HCl with acetylacetone.

Solvent SystemCatalyst / BaseTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
Ethanol (Absolute)NaOAc (1.1 eq)78 (Reflux)4.085%>98%
MethanolTEA (1.5 eq)65 (Reflux)6.078%95%
Glacial Acetic Acid None (Self-buffering) 118 (Reflux) 2.5 92% >99%
Water / EtOH (1:1)NaOAc (1.5 eq)908.065%90%

Analytical Insight: Glacial acetic acid is the superior solvent. It acts as both the solvent and the Brønsted acid catalyst, accelerating the cyclocondensation and dehydration steps without requiring prior free-basing, as the acetate ion inherently buffers the system.

Experimental Protocol: One-Pot Cyclocondensation

Objective : Synthesize 1-(7-chloro-2-methylquinolin-4-yl)-3,5-dimethyl-1H-pyrazole.

Materials :

  • 7-Chloro-4-hydrazino-2-methylquinoline hydrochloride (1.0 eq, 10 mmol)

  • Acetylacetone (1.2 eq, 12 mmol)

  • Glacial acetic acid (20 mL)

Step-by-Step Methodology :

  • Suspension Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 7-CHMQ-HCl (10 mmol) in 20 mL of glacial acetic acid.

    • Causality: Acetic acid solubilizes the reagents upon heating and provides the necessary acidic environment to activate the 1,3-dicarbonyl for nucleophilic attack[3].

  • Reagent Addition : Add acetylacetone (12 mmol) dropwise to the suspension at room temperature over 5 minutes.

    • Validation Checkpoint: The heterogeneous suspension will transition to a deep yellow/orange homogenous solution, visually confirming the formation of the soluble hydrazone intermediate.

  • Thermal Cyclocondensation : Attach a reflux condenser and heat the mixture to 118°C (reflux) for 2.5 hours.

    • Causality: Elevated thermal energy overcomes the activation barrier for the 5-exo-trig cyclization and drives off the two water molecules required for aromatization[4].

  • In-Process Monitoring : After 2 hours, perform TLC (Eluent: 70% Ethyl Acetate / 30% Hexane).

    • Validation Checkpoint: The starting material (7-CHMQ-HCl) should be completely consumed (visualized under UV 254 nm). The product spot will migrate significantly higher (higher Rf​ ) due to the loss of the highly polar hydrazine moiety[4].

  • Quenching & Precipitation : Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of crushed ice-water while stirring vigorously. Neutralize cautiously with 10% aqueous NaOH until a pH of 7.0–7.5 is reached.

    • Causality: Neutralization drastically decreases the solubility of the newly formed, hydrophobic quinoline-pyrazole hybrid, driving quantitative precipitation.

  • Isolation & Purification : Filter the resulting precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 x 20 mL) to remove residual acetate salts. Recrystallize the crude solid from hot ethanol and dry under vacuum at 50°C overnight.

Analytical Characterization & Self-Validation

To confirm the structural integrity and successful cyclization of the pyrazole derivative, utilize the following self-validating analytical markers:

  • FT-IR Spectroscopy : The5 (typically broad, 3200–3400 cm⁻¹) and the appearance of strong C=N stretching bands (1550–1600 cm⁻¹) validate the complete consumption of the hydrazine and the formation of the pyrazole ring[5].

  • ¹H-NMR (DMSO-d6) : Look for the absence of the primary and secondary amine protons of the starting hydrazine (broad singlets around 4.0–5.0 ppm and 8.0–9.0 ppm). The appearance of a sharp, diagnostic singlet around 6.0–6.5 ppm confirms the presence of the C4-H proton on the newly formed pyrazole ring.

References

  • A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Benchchem. 2

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. 5

  • Knorr Pyrazole Synthesis. Chem Help Asap. 4

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib... MDPI. 3

  • Design, Synthesis, and Structure–Activity Relationship Studies of 4-Quinolinyl- and 9-Acrydinylhydrazones as Potent Antimalarial Agents. Journal of Medicinal Chemistry (ACS). 1

Sources

Application

Application Notes & Protocols for In Vivo Dosing of 7-Chloro-4-hydrazino-2-methylquinoline Hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of in vivo dosing protocols for the investigational compound 7-chloro-4-hydrazino-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of in vivo dosing protocols for the investigational compound 7-chloro-4-hydrazino-2-methylquinoline hydrochloride (CAS: 1172414-66-2)[1]. Recognizing the nascent stage of public-domain research on this specific molecule, this guide establishes a foundational framework based on the known biological activities of related 7-chloroquinoline derivatives and established principles of preclinical drug development[2][3]. The protocols herein emphasize a systematic, first-principles approach, beginning with essential physicochemical characterization and moving through formulation development, dose-range finding, and administration. The objective is to equip researchers with the necessary tools to design and execute scientifically sound, reproducible, and ethically compliant in vivo studies.

Introduction: The Scientific Context

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antimalarial, anticancer, antifungal, and anti-inflammatory applications[4][5][6][7]. The 7-chloroquinoline moiety, in particular, is a well-established pharmacophore found in numerous biologically active compounds[8]. 7-Chloro-4-hydrazino-2-methylquinoline hydrochloride, as a derivative, logically enters the discovery pipeline as a candidate for similar therapeutic areas.

Successful in vivo evaluation of any new chemical entity (NCE) is fundamentally dependent on a robust and well-characterized dosing protocol. The bioavailability, efficacy, and toxicity of a compound are inextricably linked to its formulation and route of administration[3]. This guide addresses the critical, yet often overlooked, preliminary steps required to bridge the gap from in vitro discovery to meaningful in vivo assessment.

Physicochemical Identity

A precise understanding of the test article is the first step in any validatable study.

PropertyValueSource
Chemical Name 7-Chloro-4-hydrazino-2-methylquinoline hydrochlorideChemTik[1]
CAS Number 1172414-66-2ChemTik[1]
Molecular Formula C₁₀H₁₁Cl₂N₃ChemTik[1]
Molecular Weight 244.12 g/mol ChemTik[1]
Structure (Image of chemical structure if available)-

Foundational Step: Physicochemical Characterization & Pre-formulation

Before any animal is dosed, the compound's fundamental properties must be determined. The data from this stage will dictate all subsequent formulation and dosing decisions. As specific solubility data for this compound is not publicly available, an experimental solubility screen is the mandatory first protocol.

Protocol: Solubility Screening

Objective: To determine the approximate solubility of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride in a panel of pharmaceutically acceptable vehicles.

Rationale: Vehicle selection is entirely dependent on solubility. A tiered approach, starting with the simplest aqueous vehicles, is recommended to minimize potential vehicle-induced toxicity or confounding effects[9].

Materials:

  • 7-Chloro-4-hydrazino-2-methylquinoline hydrochloride

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Centrifuge

  • HPLC or LC-MS system for quantification

  • Vehicle Panel (suggested):

    • Sterile Water for Injection

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.5% (w/v) Methylcellulose (MC) in water[10]

    • 5% (v/v) Dimethyl Sulfoxide (DMSO) / 95% Saline

    • 10% (v/v) Solutol HS-15 / 90% Water

    • Corn oil or Sesame oil

Methodology:

  • Preparation of Saturated Solutions:

    • Weigh approximately 2-5 mg of the compound into separate 1.5 mL microcentrifuge tubes.

    • Add a small, precise volume (e.g., 100 µL) of the first vehicle to each tube.

    • Vortex vigorously for 2 minutes. If the compound dissolves completely, add another 2-5 mg and repeat. Continue until a solid precipitate remains, indicating saturation.

    • If the compound is not fully soluble, add increasing volumes of the vehicle stepwise (e.g., in 100 µL increments) until dissolution is achieved or a maximum practical volume is reached.

  • Equilibration:

    • Once an excess of solid is present in each tube, place the tubes on a rotator at room temperature for 24 hours to ensure equilibrium is reached.

  • Sample Processing:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect a known volume (e.g., 50 µL) of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples via a validated HPLC or LC-MS method to determine the precise concentration.

    • The resulting concentration is the compound's solubility in that specific vehicle.

Data Presentation: Record results in a clear, tabular format.

VehicleVisual ObservationQuantitative Solubility (mg/mL)Notes (e.g., pH, color change)
Sterile Watere.g., Insolublee.g., <0.1Experimental data required
PBS, pH 7.4e.g., Sparingly solublee.g., 0.5Experimental data required
0.5% MCe.g., Forms fine suspensionN/A (for suspensions)Experimental data required
5% DMSO / Salinee.g., Solublee.g., 5.0Experimental data required
Corn Oile.g., Insolublee.g., <0.1Experimental data required

Formulation Development: A Logic-Driven Approach

The data from the solubility screen directly informs the formulation strategy. The goal is to create a homogenous, stable, and administrable preparation that ensures consistent exposure in the test animals.

Vehicle Selection Workflow

The following decision tree illustrates the logical progression for selecting an appropriate vehicle.

G start Start: Solubility Data from 2.1 sol_check Is solubility in aqueous vehicle (Water, PBS) > desired highest dose conc.? start->sol_check aqueous Formulate in Saline or PBS. (Simplest & Preferred) sol_check->aqueous Yes cosolvent_check Is solubility in co-solvent system (e.g., 5% DMSO) sufficient? sol_check->cosolvent_check No cosolvent Formulate in co-solvent system. Validate for precipitation upon dilution. cosolvent_check->cosolvent Yes suspension Prepare a suspension. (e.g., 0.5% MC or CMC-Na) cosolvent_check->suspension No complex Consider advanced formulations: - Cyclodextrins - Lipid-based (SEDDS) - Nanosuspensions suspension->complex If suspension is not physically stable or shows poor bioavailability

Caption: Decision workflow for selecting an appropriate in vivo formulation vehicle.

Protocol: Preparation of a Homogenous Suspension

Objective: To prepare a uniform suspension for oral or intraperitoneal administration when aqueous solubility is insufficient.

Rationale: A suspension ensures the delivery of a precise dose of an insoluble compound. The use of a suspending agent like methylcellulose (MC) or carboxymethylcellulose sodium (CMC-Na) prevents rapid settling of particles, ensuring dose uniformity[10].

Materials:

  • 7-Chloro-4-hydrazino-2-methylquinoline hydrochloride (micronized, if possible)

  • 0.5% (w/v) Methylcellulose (MC) in sterile water

  • Mortar and pestle

  • Calibrated pipettes

  • Stir plate and magnetic stir bar

  • Glass beaker or vial

Methodology:

  • Calculate Required Amounts: Determine the total volume of suspension needed and the required concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a mouse at 10 mL/kg).

  • Weigh Compound: Accurately weigh the required amount of the compound. For best results, use micronized powder to improve homogeneity.

  • Wetting the Powder: Place the weighed powder in a mortar. Add a small volume (a few drops) of the 0.5% MC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Gradual Dilution: Slowly add the remaining vehicle in small increments, mixing thoroughly with the pestle after each addition.

  • Final Mixing: Once all the vehicle has been added, transfer the suspension to a beaker or vial containing a magnetic stir bar.

  • Homogenization: Place the vial on a stir plate and stir continuously for at least 30 minutes before dosing. The suspension should be stirred continuously throughout the dosing procedure to maintain uniformity.

  • Quality Control: Visually inspect the suspension for any clumps or rapid sedimentation. Before each animal is dosed, gently agitate the syringe to ensure the withdrawn dose is representative.

In Vivo Dosing: Study Design and Execution

All animal experiments must be conducted in accordance with institutional (e.g., IACUC) and national guidelines for animal welfare and adhere to Good Laboratory Practice (GLP) where applicable[2][11].

General Experimental Workflow

G cluster_prep Preparation Phase cluster_dose Dosing & Observation Phase cluster_end Endpoint & Analysis Phase acclimate Animal Acclimation (Min. 7 days) randomize Randomization & Grouping acclimate->randomize formulate Formulation Preparation (Protocol 3.2) randomize->formulate dose Dose Administration (e.g., Oral Gavage) formulate->dose observe Clinical Observations (Daily: Body weight, behavior) dose->observe collect Sample Collection (Blood, Tissues) observe->collect analyze Bioanalysis (PK) Histopathology (Tox) collect->analyze data Data Interpretation analyze->data

Caption: Standard workflow for a preclinical in vivo pharmacology or toxicology study.

Protocol: Acute Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity for 7-chloro-4-hydrazino-2-methylquinoline hydrochloride.

Rationale: A DRF study is a mandatory prerequisite for designing efficacy studies. It establishes a safe dose range, preventing unexpected lethality and informing the selection of doses for subsequent experiments[3][12]. The primary goals are to identify an initial safe dose and potential target organs for toxicity[11].

Animal Model: Select a relevant species, typically rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) for initial studies.

Study Design:

  • Groups: 4-5 dose groups plus a vehicle control group.

  • Animals/Group: 3-5 animals per sex per group.

  • Dose Selection: Use a logarithmic dose escalation (e.g., 10, 30, 100, 300 mg/kg). The starting dose should be based on any available in vitro cytotoxicity data or data from structurally similar compounds.

  • Route of Administration: Oral gavage (p.o.) is common for initial screening. Other routes (intraperitoneal, intravenous) may be chosen based on the therapeutic objective.

  • Study Duration: 7-14 days of observation after a single dose administration.

Methodology:

  • Acclimation & Baseline: Allow animals to acclimate for at least one week. Record body weights on Day -1 and Day 0 (dosing day).

  • Dose Administration:

    • On Day 0, administer the appropriate formulation to each animal. The dose volume should be based on the most recent body weight (e.g., 10 mL/kg for mice).

    • Administer vehicle only to the control group.

  • Post-Dose Monitoring:

    • Intensive Observation: Monitor animals continuously for the first 4 hours post-dose for acute signs of toxicity (e.g., lethargy, ataxia, seizures, changes in respiration).

    • Daily Observations: For the duration of the study (7-14 days), record clinical signs of toxicity and body weights daily.

    • Endpoint: The MTD is typically defined as the highest dose that does not cause >10% body weight loss or significant, persistent clinical signs of toxicity.

  • Terminal Procedures:

    • At the end of the observation period, euthanize all animals.

    • Perform a gross necropsy, examining all major organs for any visible abnormalities.

    • Collect blood for clinical chemistry and tissues for histopathology from the highest dose group and control group to identify potential target organs of toxicity.

Data Presentation:

GroupDose (mg/kg)N (M/F)RouteAcute Toxicity (0-4h)Body Weight Change (Nadir)Mortality
1Vehicle5/5p.o.e.g., None observede.g., +2%0/10
2305/5p.o.e.g., None observede.g., -1%0/10
31005/5p.o.e.g., Mild lethargye.g., -5%0/10
43005/5p.o.e.g., Ataxia, piloerectione.g., -12%1/10
510005/5p.o.e.g., Severe lethargye.g., -20%5/10

Conclusion and Future Directions

This document outlines the essential, foundational protocols for initiating in vivo studies with 7-chloro-4-hydrazino-2-methylquinoline hydrochloride. The principles of characterize, formulate, and test are paramount. By systematically determining the compound's solubility, developing a robust formulation, and executing a well-designed dose-range finding study, researchers can establish a solid basis for subsequent pharmacokinetic and efficacy models. The data generated from these initial steps are critical for ensuring the scientific validity of future preclinical development and ultimately contribute to a more accurate assessment of the compound's therapeutic potential.

References

  • Use of animal models in evaluation of the quinolones. PubMed, National Center for Biotechnology Information.[Link]

  • Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery. PubMed, National Center for Biotechnology Information.[Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. J-Stage.[Link]

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed, National Center for Biotechnology Information.[Link]

  • Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. National Center for Biotechnology Information.[Link]

  • Preclinical Studies in Drug Development. PPD, Inc.[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Center for Biotechnology Information.[Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration.[Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5). U.S. Environmental Protection Agency.[Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.[Link]

  • Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. vivo Science GmbH.[Link]

  • Preclinical research strategies for drug development. AMSbiopharma.[Link]

  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. BioIVT.[Link]

  • 7-Chloro-4-hydrazino-2-methylquinoline hydrochloride — Chemical Substance Information. National Institutes of Health.[Link]

  • 7-chloro-4-(2-(3-(diethylamino)propyl)-2-methylhydrazino)quinoline. PubChem.[Link]

  • 7-Chloro-4-hydrazino-2-methylquinoline hydrochloride. ChemTik.[Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.[Link]

  • (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate.[Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. National Center for Biotechnology Information.[Link]

  • Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. PubMed, National Center for Biotechnology Information.[Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. National Center for Biotechnology Information.[Link]

  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. MDPI.[Link]

  • 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity. PubMed, National Center for Biotechnology Information.[Link]

  • Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. National Center for Biotechnology Information.[Link]

  • Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]-quinoline- 1,4,10(5H)-triones as NMDA glycine-site antagonists. ResearchGate.[Link]

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Technical Notes & Optimization

Troubleshooting

reducing byproduct impurities in 7-chloro-4-hydrazino-2-methylquinoline hydrochloride preparation

Topic: Reducing Byproduct Impurities in 7-Chloro-4-hydrazino-2-methylquinoline Hydrochloride Preparation Prepared by: Senior Application Scientist, Process Chemistry Division Welcome to the Technical Support Center. As d...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Byproduct Impurities in 7-Chloro-4-hydrazino-2-methylquinoline Hydrochloride Preparation Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the 7-chloroquinoline core is a privileged scaffold in medicinal chemistry, particularly for antimalarial and antifungal agents[1]. However, the nucleophilic aromatic substitution ( SN​Ar ) of 4,7-dichloro-2-methylquinoline with hydrazine hydrate is notoriously prone to side reactions.

This guide provides a mechanistic breakdown of impurity formation, a troubleshooting Q&A, and a field-proven, self-validating protocol to achieve >99% purity of the hydrochloride salt.

Mechanistic Workflow: Impurity Generation Pathways

To control impurities, we must first understand their kinetic and thermodynamic origins. The diagram below illustrates the primary synthetic pathway and the three major competing side reactions: dimerization, hydrolysis, and auto-oxidation.

Pathway SM 4,7-Dichloro-2-methylquinoline (Starting Material) Prod 7-Chloro-4-hydrazino- 2-methylquinoline SM->Prod + Excess N2H4 (SNAr Reaction) OH 4-Hydroxy Impurity (Hydrolysis) SM->OH + H2O / Heat (Competitive Nucleophile) N2H4 Hydrazine Monohydrate (Nucleophile) N2H4->Prod Bis Bis-quinoline Impurity (Dimerization) Prod->Bis + Unreacted SM (Secondary Attack) Ox Oxidation Products (Azo/Radicals) Prod->Ox + O2 (Auto-oxidation)

Mechanistic pathway of 7-chloro-4-hydrazino-2-methylquinoline synthesis and impurity formation.

Troubleshooting Guide & FAQs

Q1: During scale-up, our LC-MS shows a massive spike in a byproduct consistent with 1,2-bis(7-chloro-2-methylquinolin-4-yl)hydrazine. How do we suppress this dimerization? Causality: This bis-quinoline impurity forms via a secondary SN​Ar reaction. The primary product (7-chloro-4-hydrazino-2-methylquinoline) retains a highly nucleophilic terminal nitrogen. If the local concentration of the starting 4,7-dichloro-2-methylquinoline is too high, the newly formed product competes with the remaining hydrazine to attack the starting material. Solution: You must shift the reaction kinetics strictly to pseudo-first-order by using a massive stoichiometric excess of hydrazine. Standard literature protocols for similar quinoline analogs mandate up to 10 equivalents of hydrazine monohydrate[2]. Furthermore, implement a reverse-addition protocol : dissolve the starting material in solvent and add it dropwise to a refluxing solution of hydrazine, ensuring hydrazine is always in vast excess in the reaction matrix.

Q2: We are consistently detecting 7-chloro-4-hydroxy-2-methylquinoline in our crude mixture. What is the mechanistic cause, and how do we prevent it? Causality: The 4-position of the quinoline ring is highly activated toward nucleophilic attack[3]. If water is present in the reaction matrix, hydroxide ions (generated via the basicity of hydrazine in water) act as competitive nucleophiles. At reflux temperatures, this leads to rapid hydrolysis, forming the 4-hydroxy derivative. Solution: Eliminate water from the system. Do not use standard 50% or 64% aqueous hydrazine solutions. You must use 98% hydrazine monohydrate [4]. Additionally, replace standard 95% ethanol with anhydrous absolute ethanol or anhydrous isopropanol to suppress the hydrolytic pathway entirely.

Q3: The isolated hydrochloride salt degrades from a pale yellow powder to a dark brown solid during drying. Is this a thermal degradation issue? Causality: It is primarily an oxidative issue, not thermal. Arylhydrazines are highly susceptible to auto-oxidation, forming colored azo compounds and radical degradation products upon exposure to atmospheric oxygen, especially under basic conditions prior to salt formation[1]. Solution: Conduct the entire synthesis, including cooling and crystallization phases, under a continuous inert atmosphere (Nitrogen or Argon). When forming the hydrochloride salt, precipitate the free base directly into an anhydrous ethereal HCl solution. Rapidly protonating the hydrazine moiety significantly stabilizes it against oxidation. Dry the final salt in a vacuum oven purged with inert gas.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile. Applying the optimized parameters drastically reduces side reactions.

Reaction ConditionsHydrazine Eq.Solvent MatrixAtmosphereBis-quinoline Impurity4-Hydroxy ImpurityIsolated Yield
Standard Batch2.0 eq (80%)EtOH (95%)Air12.4%8.7%61%
Excess Reagent10.0 eq (80%)EtOH (95%)Air1.1%9.2%73%
Anhydrous Matrix10.0 eq (98%)Abs. EtOHAir0.8%< 0.1%82%
Optimized Protocol 10.0 eq (98%) Abs. EtOH Nitrogen < 0.5% < 0.1% 91%
Optimized Experimental Protocol

This self-validating methodology is designed to yield highly pure 7-chloro-4-hydrazino-2-methylquinoline hydrochloride by systematically shutting down the impurity pathways described above.

Step 1: Preparation of the Nucleophile Matrix

  • Purge a 500 mL 3-neck round-bottom flask with ultra-high purity (UHP) Nitrogen for 15 minutes.

  • Add 50 mL of anhydrous absolute ethanol and 20.0 g (400 mmol, ~10 eq) of 98% hydrazine monohydrate[2].

  • Heat the mixture to a gentle reflux (approx. 80°C) under continuous nitrogen flow.

Step 2: Controlled Reverse-Addition

  • Dissolve 8.48 g (40.0 mmol) of 4,7-dichloro-2-methylquinoline in 100 mL of anhydrous absolute ethanol.

  • Using a pressure-equalizing addition funnel, add this solution dropwise to the refluxing hydrazine mixture over 60 minutes. Causality Check: Slow addition into a massive excess of hydrazine ensures the starting material is consumed instantly upon entering the flask, preventing the accumulation required for bis-quinoline dimerization.

Step 3: Reaction Completion & Isolation of Free Base

  • Maintain reflux for an additional 2 hours post-addition[4].

  • Cool the reaction mixture to 0°C in an ice bath while maintaining the nitrogen atmosphere to induce crystallization.

  • Filter the precipitated pale-yellow free base under a nitrogen blanket and wash with 20 mL of ice-cold absolute ethanol. Validation Check: Before proceeding to salt formation, analyze a 1 mg sample of the free base via LC-MS. The target mass is m/z 208 [M+H]+. The bis-quinoline impurity will appear at m/z 384 [M+H]+. Proceed to Step 4 only if the dimer impurity is <0.5% AUC.

Step 4: Hydrochloride Salt Formation

  • Suspend the damp, validated free base in 100 mL of anhydrous diethyl ether or dichloromethane.

  • Slowly add 25 mL of 2.0 M HCl in diethyl ether at 0°C with vigorous stirring. Stir for 30 minutes.

  • Filter the resulting white/pale-yellow hydrochloride salt, wash with anhydrous ether, and dry in a vacuum oven at 40°C under a continuous nitrogen bleed for 12 hours.

References
  • ChemicalBook. 7-CHLORO-4-HYDRAZINOQUINOLINE | 23834-14-2 Synthesis.2

  • Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives.4

  • ResearchGate. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.1

  • Organic Syntheses. 4,7-dichloroquinoline.3

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 7-Chloro-4-Hydrazino-2-Methylquinoline Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-chloro-4-hydrazino-2-methylquinoline hydrochloride. Its purpose is to ensure the integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-chloro-4-hydrazino-2-methylquinoline hydrochloride. Its purpose is to ensure the integrity of your starting materials and the reproducibility of your experimental results by addressing common challenges related to the long-term storage and stability of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride.

Q1: What are the ideal long-term storage conditions for solid 7-chloro-4-hydrazino-2-methylquinoline hydrochloride?

A1: For optimal long-term stability, the solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Incompatible materials, particularly strong oxidizing agents, should be stored separately.[3] Some quinoline derivatives exhibit light sensitivity, so storage in a light-resistant container is a recommended best practice to prevent potential photodegradation.[4]

Q2: How can I tell if my compound has started to degrade?

A2: The first indicators of degradation are often physical. Look for changes in color (e.g., yellowing or browning), texture (clumping of a free-flowing powder), or the appearance of a distinct odor. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation, such as HPLC analysis, is essential for verifying purity before use, especially after long-term storage.

Q3: Is 7-chloro-4-hydrazino-2-methylquinoline hydrochloride sensitive to air or moisture?

A3: Yes, compounds containing a hydrazine moiety are susceptible to oxidation by atmospheric oxygen.[5] Furthermore, as a hydrochloride salt, the compound is hygroscopic and can absorb moisture from the air. Moisture can facilitate hydrolytic degradation pathways. Therefore, it is critical to keep the container tightly sealed and, if possible, store it in a desiccator or a controlled low-humidity environment.

Q4: How stable are solutions of this compound?

A4: Solutions are significantly less stable than the solid material. The hydrazine group is more susceptible to oxidation when dissolved, and the quinoline ring system's stability can be pH-dependent.[5][6] It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be for the shortest possible duration, protected from light, stored at low temperatures (e.g., 2-8°C or -20°C), and purged with an inert gas like argon or nitrogen to minimize oxidation.

Section 2: Troubleshooting Guide for Experimental Inconsistencies

This section provides a structured approach to diagnosing and resolving common experimental issues that may arise from compound instability.

Problem: My biological assay or chemical reaction is yielding inconsistent or lower-than-expected results over time.

  • Possible Cause: Degradation of the compound in solid form or in solution.

  • Troubleshooting Steps:

    • Verify Solid Stock Purity: Analyze a freshly prepared solution of your solid material using a validated stability-indicating HPLC method (see Protocol 2). Compare the purity profile to the certificate of analysis or a previously established baseline. A decrease in the main peak area or the appearance of new peaks indicates degradation.

    • Assess Solution Stability: If you are using a stock solution, its degradation is a likely culprit. Prepare a new solution from your solid stock and immediately use it in your experiment. If results are restored to expected levels, your previous stock solution has degraded. Implement a "fresh solution" policy for all future experiments.

    • Evaluate Experimental Conditions: The pH, presence of oxidizing agents (including dissolved oxygen), or exposure to light during your experiment could be causing rapid degradation.[6] Consider de-gassing buffers and running experiments under amber light or in foil-wrapped vessels to mitigate these factors.

Problem: I observe a new, unidentified peak in my HPLC or LC-MS analysis.

  • Possible Cause: The new peak is likely a degradation product. The identity of the degradant can provide clues to the degradation pathway.

  • Troubleshooting Steps:

    • Characterize the Impurity: If using LC-MS, examine the mass of the new peak.

      • An increase in mass of ~16 amu could suggest oxidation (e.g., formation of an N-oxide or hydroxylation).

      • A loss of the hydrazine group or other fragmentation could lead to a lower mass.

    • Perform a Forced Degradation Study (see Protocol 3): Intentionally stress the compound under controlled conditions (acid, base, oxidation, heat, light).[7][8] By comparing the retention time of the unknown peak to the peaks generated during the stress study, you can tentatively identify the degradation pathway. For example, if the peak appears prominently under oxidative stress conditions, it is likely an oxidation product.

    • Prevent Further Degradation: Based on the likely pathway, adjust your storage and handling procedures. If oxidation is the issue, take greater care to exclude air from solutions and storage containers.

Problem: The physical appearance of my solid compound has changed (e.g., turned yellow).

  • Possible Cause: This is a strong visual indicator of chemical degradation. Oxidation and photolytic degradation of quinoline and hydrazine-containing compounds can often produce colored byproducts.

  • Troubleshooting Steps:

    • Do Not Assume Usability: A color change indicates that the material is no longer pure. Its use in experiments will introduce significant variability and artifacts.

    • Quantify the Purity: Use HPLC to determine the actual purity of the material. While it may still be predominantly the parent compound, the presence of even a few percent of impurities can drastically alter experimental outcomes.

    • Procure a New Batch: The most scientifically sound approach is to dispose of the discolored material according to safety guidelines and obtain a fresh, high-purity batch.[2]

Section 3: Protocols for Stability Assessment

These protocols provide a framework for evaluating the stability of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride.

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from any potential degradation products.[6]

  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

    • A typical gradient might run from 10% to 90% organic solvent over 20-30 minutes.

  • Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry). A photodiode array (PDA) detector is highly recommended to assess peak purity.[6]

  • Method Validation: The method must be validated for specificity, linearity, accuracy, and precision. Specificity is confirmed by performing a forced degradation study (Protocol 2) and demonstrating that all degradation peaks are well-resolved from the parent peak.[6][9]

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is used to identify likely degradation pathways and to validate the stability-indicating nature of an analytical method.[7][10] The goal is to achieve 5-20% degradation of the API.[6][10]

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Apply Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for several hours, sampling at various time points (e.g., 2, 4, 8 hours).[6]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C, sampling at time points.[6] Neutralize samples with acid before injection.

    • Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor over several hours.[6]

    • Thermal Degradation (Solid): Place the solid compound in an oven at an elevated temperature (e.g., 80°C) for 24-48 hours.[6]

    • Photolytic Degradation: Expose the stock solution and solid compound to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control ("time zero"), using the validated stability-indicating HPLC method. Calculate the percentage of degradation and identify the major degradants formed under each condition.

Stress ConditionTypical Reagent/SettingPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CTo investigate susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°CTo investigate susceptibility to degradation in alkaline environments.
Oxidation 3-30% H₂O₂, Room TempTo simulate oxidative stress, highly relevant for the hydrazine moiety.[5]
Thermal 80°C (or 20°C above recommended storage)To assess the impact of heat on solid-state and solution stability.
Photolytic ICH Q1B compliant light chamberTo determine if the molecule is light-sensitive.

Table 1: Summary of typical conditions for a forced degradation study.

Section 4: Potential Degradation Pathways

The structure of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride contains two key moieties susceptible to degradation: the hydrazine group and the chloro-quinoline ring.

  • Oxidation of the Hydrazine Moiety: This is a highly probable degradation pathway. The hydrazine group can be oxidized to form a diazo compound, which can be further transformed or eliminated, potentially leading to the formation of 7-chloro-2-methylquinolin-4-ol.[5][11]

  • Hydrolysis: Under harsh acidic or basic conditions, the C-Cl bond on the quinoline ring could undergo nucleophilic substitution to yield a hydroxyl group. Similarly, the hydrazino group itself could be hydrolyzed, although this is generally less common than oxidation.

  • Ring Degradation: In very aggressive stress conditions (e.g., high heat and strong acid/base), the quinoline ring system itself could undergo cleavage.[12]

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway cluster_photolytic Photolytic Pathway parent 7-chloro-4-hydrazino- 2-methylquinoline hydrochloride oxidized_diazo Diazo Intermediate parent->oxidized_diazo [O₂], H₂O₂ hydrolyzed_chloro 7-hydroxy-4-hydrazino- 2-methylquinoline parent->hydrolyzed_chloro H₂O / OH⁻ (Harsh Conditions) photo_degradant Complex Degradants parent->photo_degradant hv (Light) oxidized_final 7-chloro-2-methylquinolin-4-ol oxidized_diazo->oxidized_final -N₂

Caption: Potential degradation pathways for 7-chloro-4-hydrazino-2-methylquinoline hydrochloride under stress conditions.

Section 5: Summary of Handling and Storage Recommendations

ParameterRecommendationRationale
Solid Storage Store at 2-8°C in a tightly sealed, light-resistant container within a desiccator.Minimizes thermal, photolytic, oxidative, and hydrolytic degradation.[1][2][4]
Solution Prep Prepare solutions fresh immediately before use.Solutions are significantly less stable than the solid form.
Solution Storage If unavoidable, store for <24h at 2-8°C, protected from light, with the vial headspace purged with inert gas (Ar or N₂).Reduces oxidation and slows other degradation pathways in the short term.
Handling Use in a well-ventilated area. Wear appropriate PPE (gloves, safety glasses).[1][13]The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1][14]
Purity Check Verify purity by HPLC before use if stored for an extended period (>6 months).Ensures the integrity of starting material for reproducible results.

References

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC . ResearchGate. [Link]

  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs . JETIR.org. [Link]

  • Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs . PMC, National Center for Biotechnology Information. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds . PMC, National Center for Biotechnology Information. [Link]

  • The Chemical and Biochemical Degradation of Hydrazine . SciSpace. [Link]

  • Forced degradation study: Topics by Science.gov . Science.gov. [Link]

  • Results of forced degradation studies . ResearchGate. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario . Academia.edu. [Link]

  • 7-Chloro-4-hydrazino-2-methylquinoline hydrochloride — Chemical Substance Information . NextSDS. [Link]

  • 7-CHLORO-4-HYDRAZINO-2-METHYLQUINOLINE — Chemical Substance Information . NextSDS. [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate . MDPI. [Link]

  • 7-Chloro-4-hydrazinylquinoline . PubChem, National Center for Biotechnology Information. [Link]

  • Pathway proposed for the degradation of quinoline . ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Aqueous Degradation of 7-Chloro-4-hydrazino-2-methylquinoline Hydrochloride

Welcome to the Application Science Support Center. As researchers and drug development professionals, you rely on the structural integrity of your chemical probes and precursors.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you rely on the structural integrity of your chemical probes and precursors. 7-chloro-4-hydrazino-2-methylquinoline hydrochloride (CAS: 1172414-66-2) is a highly versatile building block, but its hydrazine moiety introduces significant instability in aqueous environments.

This guide is designed to move beyond basic troubleshooting. By deconstructing the chemical causality of hydrazine degradation, we provide you with field-proven, self-validating protocols to ensure absolute stability in your workflows.

Mechanistic Causality of Degradation (The "Why")

Despite being supplied as a stable hydrochloride salt, dissolution of 7-chloro-4-hydrazino-2-methylquinoline in aqueous media exposes the molecule to three synergistic degradation vectors:

  • Trace-Metal Catalyzed Autooxidation: Transition metals omnipresent in standard laboratory water—specifically Cu²⁺ and Fe³⁺—act as potent electron-transfer catalysts, initiating the (-NH-NH₂)[1].

  • pH-Dependent Deprotonation: In the solid state, the hydrochloride salt keeps the hydrazine protonated (as a hydrazinium ion), which is chemically stable. However, upon dilution in water or neutral buffers (e.g., PBS, pH 7.4), the molecule deprotonates. The exposed lone electron pair on the free hydrazine is highly reactive toward dissolved oxygen.

  • Diazonium Intermediate Decomposition: Oxidation leads to the formation of a [2]. This intermediate rapidly collapses, releasing nitrogen gas (N₂) and yielding the biologically inactive parent heterocycle,[3].

Mechanism A 7-chloro-4-hydrazino- 2-methylquinoline C Radical Cation / Diazonium Intermediate A->C Oxidation B Trace Metals (Cu2+) + Dissolved O2 B->C Catalysis D 7-chloro-2-methylquinoline (Parent Heterocycle) C->D Decomposition E N2 Gas Release C->E Byproduct

Figure 1: Metal-catalyzed oxidative degradation pathway of 4-hydrazinoquinolines.

Troubleshooting FAQs

Q: My stock solution turned from pale yellow to dark brown overnight. What happened? A: This color shift is the hallmark of oxidative degradation. The brown coloration arises from the formation of complex azo-dimers and the accumulation of the parent quinoline heterocycle following the release of N₂[3]. This is invariably caused by using non-degassed water containing dissolved oxygen and trace metals[1].

Q: Can I prepare this compound directly in PBS (pH 7.4) for my cell-based assays? A: No. At physiological pH, the hydrazine group is fully deprotonated and highly susceptible to autooxidation, often degrading within hours[1]. You must prepare a concentrated stock in a stabilized, acidic aqueous solution (or anhydrous DMSO) and dilute it into the neutral assay buffer immediately prior to the experiment.

Q: Does protecting the solution from light help? A: Yes. Quinoline derivatives are inherently photosensitive. UV and ambient laboratory light can induce photochemical cleavage of the C-N bond. Always prepare and store solutions in amber vials.

Quantitative Stability Profiles

To illustrate the critical nature of solvent preparation, the following table summarizes the estimated half-life ( t1/2​ ) of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride under various aqueous conditions.

Matrix ConditionDissolved O₂ StatusTrace Metals (Cu²⁺)pHEstimated Half-life ( t1/2​ )
PBS Buffer (Standard) AmbientActive7.4< 4 hours
Ultra-pure H₂O (Unbuffered) AmbientActive~5.5< 24 hours
H₂O + 1 mM EDTA AmbientSequestered~5.53 - 5 days
Degassed H₂O + 1 mM EDTA DepletedSequestered4.0> 14 days
Degassed H₂O + EDTA + Ascorbate (4°C) DepletedSequestered4.0> 30 days

Standard Operating Procedure: Ultra-Stable Aqueous Stocks

Expert Insight: This protocol creates a self-validating system. By controlling pH, sequestering metals, and removing oxygen, we systematically eliminate all three variables of the degradation equation. If these steps are followed, oxidative degradation is chemically prohibited.

Workflow S1 1. Degas H2O (Argon, 15m) S2 2. Add 1mM EDTA & 0.1% Ascorbate S1->S2 S3 3. Adjust pH (Target: 3.5-4.5) S2->S3 S4 4. Dissolve Compound S3->S4 S5 5. Aliquot & Store (-20°C) S4->S5

Figure 2: Step-by-step workflow for preparing stabilized aqueous hydrazine solutions.

Step-by-Step Methodology:
  • Solvent Deoxygenation: Boil HPLC-grade water and allow it to cool while vigorously sparging with ultra-pure Argon or Nitrogen gas for at least 15 minutes.

    • Causality: Displacing dissolved oxygen starves the primary electron-abstraction pathway.

  • Chelator Addition: Add EDTA disodium salt to a final concentration of 1 mM.

    • Causality: EDTA forms a hexadentate chelate with Cu²⁺ and Fe³⁺, sterically hindering the metals from coordinating with the hydrazine moiety[1].

  • Antioxidant Supplementation (Optional): Add 0.1% (w/v) ascorbic acid.

    • Causality: Acts as a sacrificial antioxidant to neutralize any residual reactive oxygen species (ROS), provided it does not interfere with your downstream assay.

  • pH Optimization: Verify the solvent pH. Adjust to pH 3.5 – 4.5 using dilute HCl if necessary.

    • Causality: Maintaining an acidic pH ensures the hydrazine remains protonated, shielding its lone electron pair from oxidative attack.

  • Dissolution & Storage: Dissolve the 7-chloro-4-hydrazino-2-methylquinoline hydrochloride under an inert atmosphere. Aliquot immediately into argon-purged amber vials and store at -20°C.

References

  • [1] World Health Organization / International Programme on Chemical Safety. (1987). Hydrazine (Environmental Health Criteria 68). INCHEM. URL: [Link]

  • [3] Albert, A., & Catterall, G. (1967). The effects of cupric reagents on hydrazino-azanaphthalenes in refluxing aqueous solution at various pH. Journal of the Chemical Society C: Organic. Royal Society of Chemistry. URL: [Link]

  • [2] Srour, H. K., et al. (2018). Mechanism of hydrazine oxidation at Palladium electrodes: Long-lived radical di-cation formation. ResearchGate. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy Guide: 7-Chloro-4-hydrazino-2-methylquinoline Derivatives vs. Chloroquine

Executive Summary & Scientific Context The rapid global spread of chloroquine-resistant Plasmodium falciparum has severely compromised the utility of classical 4-aminoquinoline antimalarials. As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The rapid global spread of chloroquine-resistant Plasmodium falciparum has severely compromised the utility of classical 4-aminoquinoline antimalarials. As a Senior Application Scientist focusing on antimalarial drug development, I frequently evaluate novel chemotypes designed to bypass resistance mechanisms.

7-chloro-4-hydrazino-2-methylquinoline hydrochloride —and its closely related des-methyl analog, 7-chloro-4-hydrazinoquinoline—serves as a highly versatile, bioactive scaffold. By replacing the terminal diethylamine side chain of Chloroquine (CQ) with a hydrazine linker, researchers can synthesize sterically hindered, lipophilic 1[1] and2[2]. This guide objectively compares the in vitro efficacy, mechanistic causality, and experimental validation of these hydrazine-linked derivatives against the classical standard, chloroquine.

Mechanistic Causality: Overcoming PfCRT-Mediated Resistance

To understand the efficacy differences, we must analyze the causality behind the drug-target interaction in the parasite's food vacuole.

  • The Chloroquine Mechanism: CQ diffuses into the acidic food vacuole of the parasite, becomes protonated, and is trapped. There, it binds to toxic free heme (ferriprotoporphyrin IX) released during hemoglobin degradation, preventing its biocrystallization into inert hemozoin[2].

  • The Resistance Factor: Resistant P. falciparum strains (e.g., W2, K1) possess mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT). This mutant transporter actively effluxes protonated CQ away from its target, reducing intra-vacuolar concentrations to sub-lethal levels[3].

  • The Hydrazino-Derivative Advantage: Utilizing 7-chloro-4-hydrazino-2-methylquinoline hydrochloride to append bulky functional groups (like pyrazoles) alters the molecule's pKa, lipophilicity, and steric profile[1][4]. Causally, this prevents the mutant PfCRT from recognizing and extruding the drug. The modified drug evades efflux, restoring high local concentrations while maintaining the critical 7-chloroquinoline pharmacophore required for strong π-π interactions with hematin[2].

In Vitro Efficacy & Data Presentation

The following table synthesizes representative in vitro efficacy data comparing Chloroquine with advanced 7-chloro-4-hydrazino-derived pyrazole and hydrazone analogues. The data highlights the profound restoration of activity against CQ-resistant strains[1][2][5].

CompoundIC50 (CQ-Sensitive 3D7/D6)IC50 (CQ-Resistant W2/K1)Resistance Index (RI)*Primary Mechanism of Action
Chloroquine (CQ) 10 - 15 nM150 - 250 nM> 10.0Hematin binding; highly susceptible to PfCRT efflux
7-Chloro-4-hydrazino-pyrazole Hybrid 25 - 45 nM40 - 96 nM~ 1.5 - 2.0Hematin binding; evades PfCRT efflux
Quinolinyl-hydrazone Derivative ~ 30 nM~ 50 nM~ 1.6Hematin binding; evades PfCRT efflux

*Resistance Index (RI) = IC50 (Resistant Strain) / IC50 (Sensitive Strain). An RI < 2.0 indicates excellent retention of activity against resistant strains.

Experimental Workflows & Self-Validating Protocols

In drug development, trustworthiness is established through rigorous, self-validating assay design. The following protocols detail how we empirically compare these compounds in vitro.

Protocol A: [3H]-Hypoxanthine Incorporation Assay (Parasite Viability)

Rationale:Plasmodium parasites cannot synthesize purines de novo and rely entirely on salvaging host hypoxanthine. Measuring the incorporation of radiolabeled hypoxanthine directly quantifies parasite nucleic acid synthesis and viability[1].

  • Culture Preparation: Maintain P. falciparum (3D7 and W2 strains) in O+ human erythrocytes suspended in RPMI 1640 medium supplemented with 10% human serum. Synchronize cultures to the ring stage using 5% D-sorbitol.

  • Drug Plating: In a 96-well microtiter plate, perform serial dilutions of Chloroquine and the 7-chloro-4-hydrazino derivative (0.1 nM to 1000 nM).

  • Self-Validating Internal Controls:

    • Positive Control: CQ against the 3D7 strain (validates that the assay can detect known drug sensitivity).

    • Negative Control (100% Growth): Infected RBCs with no drug (validates optimal culture conditions).

    • Background Control (0% Growth): Uninfected RBCs (quantifies baseline host cell hypoxanthine uptake to prevent false positives).

  • Incubation & Labeling: Add parasite culture (1% parasitemia, 2% hematocrit) to the wells. Incubate at 37°C in a standard gas mixture (5% CO₂, 5% O₂, 90% N₂) for 48 hours. Add 0.5 μCi of [³H]-hypoxanthine per well and incubate for an additional 24 hours.

  • Harvest & Analysis: Harvest cells onto glass-fiber filters. Measure radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression analysis.

Protocol B: Cell-Free β-Hematin Inhibition Assay (BHIA)

Rationale: To prove that the 7-chloro-4-hydrazino derivatives retain the same primary target as CQ, this cell-free assay measures the inhibition of hematin crystallization into β-hematin (synthetic hemozoin)[2][6].

  • Reaction Setup: Dissolve hemin chloride in DMSO (5 mg/mL). In a 96-well plate, mix 50 μL of hemin solution with varying concentrations of the test compounds (dissolved in acetate buffer, pH 5.0).

  • Self-Validating Internal Controls:

    • Positive Control: CQ (known to robustly inhibit β-hematin formation).

    • Negative Control: Acetate buffer + Hemin + DMSO (validates that spontaneous crystallization occurs without inhibitors).

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow biocrystallization[2].

  • Quantification: Centrifuge the plate to pellet the insoluble β-hematin. Wash the pellet thoroughly with DMSO to remove unreacted free heme. Dissolve the β-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm. Decreased absorbance correlates with successful target engagement and inhibition of crystallization.

Pathway Visualization

Pathway Hb Host Hemoglobin Heme Free Heme (Toxic) Hb->Heme Proteolysis in Vacuole Hemozoin Hemozoin (Inert Crystals) Heme->Hemozoin Biocrystallization CQ Chloroquine (CQ) CQ->Heme Binds & Inhibits Deriv 7-Chloro-4-hydrazino Derivatives Deriv->Heme Binds & Inhibits PfCRT Mutated PfCRT Transporter Deriv->PfCRT Evades Efflux PfCRT->CQ Efflux (Resistance)

Mechanism of action and resistance evasion by 7-chloro-4-hydrazino derivatives vs chloroquine.

References

  • Synthesis of a potent new antimalarial through natural products conjugation - PMC - NIH.
  • Antimalarial activity of 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analogues - NIH.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC.
  • Design, Synthesis, and Structure–Activity Relationship Studies of 4-Quinolinyl- and 9-Acrydinylhydrazones as Potent Antimalarial Agents - Journal of Medicinal Chemistry.
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen - PMC.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 7-chloro-4-hydrazino-2-methylquinoline hydrochloride Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 7-chloro-4-hydrazino-2-methylquinoline hydrochloride, a heterocyclic hydrazine derivative with potential pharmacological applications, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, grounded in the principles of scientific integrity and regulatory expectations.

The validation of an analytical procedure is the documented evidence that the method is fit for its intended purpose.[1] This guide will navigate the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), offering a framework for robust method development and validation.[2][3]

Comparing the Analytical Arsenal: Methodologies for Purity Determination

The choice of an analytical technique for purity determination is dictated by the physicochemical properties of the analyte and the potential impurities. For 7-chloro-4-hydrazino-2-methylquinoline hydrochloride, a substituted quinoline, High-Performance Liquid Chromatography (HPLC) stands out as the most powerful and versatile technique.[4]

Analytical Method Principle Strengths Limitations Applicability for 7-chloro-4-hydrazino-2-methylquinoline hydrochloride
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, sensitivity, and specificity for separating closely related impurities.[4] Quantitative accuracy and precision. Amenable to stability-indicating assays.Can be time-consuming for method development. Requires skilled operators and regular maintenance.Highly Recommended. Ideal for both quantitative purity assessment and the detection of degradation products.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds like the hydrochloride salt of the target molecule without derivatization.Not Recommended as a primary method. May be useful for specific volatile impurities if suspected.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency and resolution. Requires minimal sample and solvent.Can have lower sensitivity and reproducibility compared to HPLC. Matrix effects can be challenging.Potentially Applicable. Could be a complementary technique to HPLC, especially for charged impurities.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent material.Simple, rapid, and cost-effective for qualitative screening.Primarily qualitative. Lower resolution and sensitivity compared to HPLC.Limited to preliminary screening. Not suitable for quantitative purity determination in a regulatory environment.

Given its superior performance characteristics for this class of compounds, this guide will focus on the validation of an HPLC method for the purity determination of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride.

The Blueprint for Trustworthiness: A Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[5] It is a self-validating system that provides assurance of the drug's stability over time.

Experimental Workflow for Method Development and Validation

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Deep Dive: Experimental Protocols and Validation Parameters

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method.[6]

Objective: To generate potential degradation products of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.[7]

  • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for 2 hours.[8]

  • Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80°C for 2 hours.[7]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.[6]

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a defined period.[6]

  • Sample Analysis: Analyze all stressed samples by the developed HPLC method.

Expected Outcome: The chromatograms should show resolution between the parent peak and any degradation product peaks. This demonstrates the method's ability to be stability-indicating.

Protocol 2: HPLC Method Validation

The validation of the analytical method must be conducted according to ICH Q2(R1) guidelines.[2][9]

Chromatographic Conditions (A Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV at a suitable wavelength (determined by UV scan of the analyte).

  • Injection Volume: 10 µL[4]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] This is demonstrated by the resolution of the main peak from impurities and degradation products in the forced degradation samples. Peak purity analysis using a photodiode array (PDA) detector is also recommended.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]

    • Procedure: Prepare a series of at least five concentrations of the reference standard.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[4]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12] For purity assays, this is typically 80% to 120% of the test concentration.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[13]

    • Procedure: Perform recovery studies by spiking a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, and 120%).

    • Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10]

    • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[13]

    • Intermediate Precision: Analysis of the same sample on different days, by different analysts, or on different instruments.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

    • Determination: Can be based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

    • Procedure: Introduce small changes to the method, such as the pH of the mobile phase, column temperature, and flow rate.

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits.

System Suitability

Before each validation run, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.[11]

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Data Presentation: A Comparative Summary

The following table provides a hypothetical but realistic comparison of two HPLC methods for the purity analysis of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride.

Validation Parameter Method A (Isocratic) Method B (Gradient) ICH Recommendation
Specificity Partial resolution of a key impurity.Full resolution of all degradation products.Specificity is crucial for a stability-indicating method.[3]
Linearity (r²) 0.99850.9998≥ 0.999 is desirable.
Accuracy (% Recovery) 97.5% - 103.2%98.9% - 101.5%Typically 98.0% - 102.0%.[4]
Precision (RSD%) 2.5%0.8%≤ 2%.[4]
LOD (µg/mL) 0.50.1Should be appropriate for the levels of impurities being measured.
LOQ (µg/mL) 1.50.3Must be quantifiable with acceptable accuracy and precision.
Robustness Sensitive to changes in mobile phase composition.Robust to minor changes in gradient and temperature.The method should be reliable under normal usage.

Logical Framework for Method Selection

G cluster_0 Initial Assessment cluster_1 Method Screening cluster_2 Method Development & Optimization cluster_3 Validation & Implementation Analyte_Properties Physicochemical Properties of 7-chloro-4-hydrazino-2-methylquinoline HCl (non-volatile, UV active) HPLC HPLC Analyte_Properties->HPLC High suitability GC GC Analyte_Properties->GC Low suitability (non-volatile) TLC TLC Analyte_Properties->TLC Screening only Forced_Degradation Forced Degradation Studies HPLC->Forced_Degradation CE CE Method_Optimization Optimization of Chromatographic Conditions Forced_Degradation->Method_Optimization Validation Full Method Validation (ICH Q2(R1)) Method_Optimization->Validation QC_Implementation Implementation in Quality Control Validation->QC_Implementation Analyate_Properties Analyate_Properties Analyate_Properties->CE Potential suitability

Sources

Validation

Mass Spectrometry Fragmentation Pattern Comparison: 7-Chloro-4-hydrazino-2-methylquinoline Hydrochloride vs. Structural Analogs

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Executive Summary The structural elucidation of quinoline-based pharmacophores is a critical step in ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary

The structural elucidation of quinoline-based pharmacophores is a critical step in antimalarial and oncology drug development. This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation patterns of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride against two fundamental structural analogs: 7-chloro-4-aminoquinoline (the core of chloroquine) and 4-hydrazinoquinoline . By detailing the causality behind specific collision-induced dissociation (CID) pathways, this guide establishes a robust framework for identifying these moieties in complex biological matrices[1].

Structural Context and Mechanistic Rationale

Understanding the fragmentation of 7-chloro-4-hydrazino-2-methylquinoline requires analyzing the independent and synergistic effects of its three primary substituents on the quinoline ring:

  • The 4-Hydrazino Group (-NHNH₂): Unlike a primary amine, the hydrazine moiety is highly labile under electrospray ionization (ESI) and subsequent CID. The adjacent nitrogen atoms facilitate the rapid loss of ammonia (NH₃, -17 Da) via hydrogen transfer, followed by the expulsion of a nitrogen radical or hydrazine neutral loss[2].

  • The 7-Chloro Substituent (-Cl): The presence of chlorine provides a distinct isotopic signature in the precursor ion (a 3:1 ratio of ³⁵Cl to ³⁷Cl isotopes). During MS/MS, the strong inductive effect of the halogen stabilizes the quinoline ring, but at higher collision energies, the homolytic cleavage of the C-Cl bond results in a characteristic -35 Da neutral loss[3].

  • The 2-Methyl Group (-CH₃): The methyl group at the C2 position introduces steric hindrance and electron-donating properties. It slightly stabilizes the protonated molecular ion [M+H]+ compared to its des-methyl analogs but rarely fragments as a primary neutral loss, remaining attached to the core quinoline fragment.

Note: As a hydrochloride salt, 7-chloro-4-hydrazino-2-methylquinoline dissociates in solution. ESI-MS exclusively detects the protonated free base [M+H]+ at m/z 208.06.

Comparative MS/MS Fragmentation Analysis

To objectively benchmark the performance and identification of 7-chloro-4-hydrazino-2-methylquinoline, we compare it against 7-chloro-4-aminoquinoline and 4-hydrazinoquinoline. The data below summarizes the primary product ions generated via ESI-QqQ-MS/MS in positive ion mode.

Table 1: Precursor Ion and Physicochemical Properties
CompoundFormula (Free Base)Exact MassPrecursor Ion [M+H]+ Isotopic Signature ( [M+2+H]+ )
7-Chloro-4-hydrazino-2-methylquinoline C10​H10​ClN3​ 207.056 m/z 208.06 m/z 210.06 (~33%)
7-Chloro-4-aminoquinoline C9​H7​ClN2​ 178.030 m/z 179.04 m/z 181.04 (~33%)
4-Hydrazinoquinoline C9​H9​N3​ 159.080 m/z 160.09None (No Cl)
Table 2: Key CID Fragmentation Product Ions (Relative Abundance)
Neutral Loss / Cleavage7-Chloro-4-hydrazino-2-methylquinoline7-Chloro-4-aminoquinoline4-Hydrazinoquinoline
Loss of NH3​ (-17 Da) m/z 191.04 (100%, Base Peak) m/z 162.01 (85%) m/z 143.06 (100%)
Loss of N2​H4​ (-32 Da) m/z 176.03 (45%)N/A m/z 128.05 (60%)
Loss of Cl (-35 Da) m/z 173.09 (15%) m/z 144.07 (20%)N/A
Quinoline Core Cleavage m/z 141.05 (10%) m/z 117.05 (12%) m/z 102.04 (15%)

Analytical Insight: The base peak for both hydrazine-containing compounds is driven by the loss of ammonia ( m/z 191 and m/z 143, respectively). In contrast, the 4-aminoquinoline analog requires significantly higher collision energy to force the loss of NH3​ , making its precursor ion relatively more stable[4].

Proposed Fragmentation Pathway

The logical sequence of fragmentation for 7-chloro-4-hydrazino-2-methylquinoline is visualized below. The pathway highlights the sequential degradation from the protonated precursor to the bare quinoline core.

Fragmentation M_H [M+H]+ m/z 208.06 Precursor Ion Loss_NH3 [M+H - NH3]+ m/z 191.04 Base Peak M_H->Loss_NH3 - NH3 (-17 Da) CE: 15 eV Loss_N2H4 [M+H - N2H4]+ m/z 176.03 Radical Cation M_H->Loss_N2H4 - N2H4 (-32 Da) CE: 25 eV Loss_Cl [M+H - NH3 - Cl]+ m/z 156.07 Core Fragment Loss_NH3->Loss_Cl - Cl• (-35 Da) CE: 35 eV

CID Fragmentation Pathway of 7-chloro-4-hydrazino-2-methylquinoline.

Standardized LC-ESI-MS/MS Protocol

To ensure reproducibility and scientific integrity, the following self-validating protocol must be used to generate the comparative fragmentation data. This methodology accounts for the desalting of the hydrochloride salt and optimizes the ionization of the basic quinoline nitrogen.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride in 1.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock.

    • Causality: The 50% aqueous fraction ensures the complete dissociation of the HCl salt, while methanol maintains the solubility of the hydrophobic quinoline core.

    • Dilute to a final working concentration of 100 ng/mL using 0.1% Formic Acid in Water. The formic acid acts as a proton donor, ensuring maximum yield of the [M+H]+ ion.

  • Chromatographic Separation (LC):

    • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI-QqQ):

    • Polarity: Positive Ion Mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon (ultra-high purity).

    • Collision Energy (CE) Ramp: 10 eV to 40 eV to capture both low-energy (loss of NH3​ ) and high-energy (loss of Cl) fragments.

Workflow Prep Sample Prep (Desalting & Dilution) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization (Protonation) LC->ESI MSMS QqQ MS/MS (CID Fragmentation) ESI->MSMS Data Data Analysis (Isotope & Neutral Loss) MSMS->Data

Standardized LC-ESI-MS/MS Experimental Workflow for Quinoline Characterization.

Conclusion

The fragmentation pattern of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride is distinctly governed by the lability of its hydrazine group, producing a dominant m/z 191 [M+H−NH3​]+ base peak. When compared to 7-chloro-4-aminoquinoline, the hydrazine analog exhibits fragmentation at significantly lower collision energies. Furthermore, the preservation of the isotopic chlorine signature in the primary product ions serves as a highly reliable diagnostic marker for structural verification in synthetic and metabolic workflows.

References

  • Ligand substitution reactions of a phenolic quinolyl hydrazone; oxidovanadium (IV) complexes. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. MDPI. Available at:[Link]

  • [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. EXCLI Journal. Available at:[Link]

  • Reinvestigating Old Pharmacophores: Are 4-Aminoquinolines and Tetraoxanes Potential Two-Stage Antimalarials? Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Comparative

A Comparative Guide to the Antimicrobial Activity of 7-Chloro-4-hydrazino-2-methylquinoline Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of many successful antimicrobial drugs.[1][2][3] The int...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of many successful antimicrobial drugs.[1][2][3] The introduction of a hydrazinyl group at the 4-position and a chloro group at the 7-position of the quinoline ring has been explored for the development of novel agents with a broad spectrum of activity.[4][5] This guide will delve into the methodologies for evaluating such compounds and present a comparative analysis based on available data for close structural analogs.

The Rationale Behind Experimental Design for Antimicrobial Susceptibility Testing

To rigorously assess the antimicrobial efficacy of a novel compound like 7-chloro-4-hydrazino-2-methylquinoline hydrochloride, a series of standardized in vitro tests are essential. The primary objective is to determine the lowest concentration of the compound that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the lowest concentration that can kill the microorganism (Minimum Bactericidal Concentration or MBC).

The choice of methodology is critical for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing, ensuring that results from different laboratories can be reliably compared.[6][7]

Key Experimental Protocols

Two of the most widely accepted methods for determining MIC values are the broth microdilution and agar diffusion methods.[8][9]

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This technique is a cornerstone of antimicrobial susceptibility testing, allowing for the quantitative determination of a compound's potency.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis A Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate A->B Next Step C Inoculate each well with the microbial suspension B->C Inoculate D Incubate plates at a controlled temperature and duration (e.g., 37°C for 18-24 hours) C->D Incubate E Visually or spectrophotometrically assess microbial growth in each well D->E Read Results F Determine the MIC: the lowest concentration with no visible growth E->F Interpret

Caption: Workflow for MIC determination using the broth microdilution method.

2. Disk Diffusion Method (Kirby-Bauer Test)

This qualitative or semi-quantitative method provides a rapid assessment of a compound's antimicrobial activity.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_incubation Application & Incubation cluster_analysis Data Analysis A Prepare a standardized microbial lawn on an agar plate B Impregnate sterile paper disks with a known concentration of the test compound A->B Next Step C Place the impregnated disks onto the surface of the agar B->C Apply Disks D Incubate the plate under appropriate conditions C->D Incubate E Measure the diameter of the zone of inhibition around each disk D->E Measure Zones F Correlate the zone diameter to susceptibility (Susceptible, Intermediate, or Resistant) E->F Interpret

Caption: Workflow for the disk diffusion (Kirby-Bauer) antimicrobial susceptibility test.

Comparative Antimicrobial Activity

Antibacterial Activity

The antibacterial potential of quinoline derivatives has been extensively studied.[3][10][11] For comparison, we will consider the activity of 7-chloro-4-hydrazinylquinoline derivatives and commercially available fluoroquinolones.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Quinolone Derivatives

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
7-Chloro-4-(2-(...)-hydrazinyl)quinoline Derivatives
Derivative A1288>50016[5]
Derivative B128>500>500>500[5]
2-Methylquinoline Derivatives
6-bromo-2-methyl-4-(...)hydrazinyl quinoline (7d)75 (at 75 µg/ml)-Excellent ActivityGood Activity[12]
Benchmark Antibiotics
Ciprofloxacin0.25 - 20.12 - 10.008 - 0.50.25 - 4[2][13]
Daptomycin0.25 - 1---[10][11]

Note: Data for derivative compounds are representative of the class and specific substitutions on the hydrazinyl moiety will influence activity.

Antifungal Activity

Certain quinoline derivatives have also demonstrated promising antifungal properties.[1][14][15] The following table compares the antifungal activity of 7-chloro-4-arylhydrazonequinolines with the standard antifungal agent, Fluconazole.

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of 7-Chloroquinoline Derivatives

Compound/DrugCandida albicansCryptococcus neoformansAspergillus nigerReference(s)
7-Chloro-4-arylhydrazonequinoline Derivatives
Compound 4a (2-F substituted)25--[1][14]
Compound 4o---[1]
7-Chloro-4-aminoquinoline Hybrid 62.5 - >25015.6 - 250-[16]
Benchmark Antifungal
Fluconazole0.25 - 41 - 168 - >64[1]

Note: The activity of derivative compounds is highly dependent on the specific aryl substitution.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring and any attached side chains. For the 7-chloro-4-hydrazino-2-methylquinoline scaffold, the following SAR observations can be inferred from the available literature:

  • The 7-chloro substituent is a common feature in many biologically active quinolines, including the antimalarial drug chloroquine, and is often associated with enhanced antimicrobial activity.

  • The 4-hydrazinyl moiety serves as a versatile linker for the introduction of various substituents, allowing for the fine-tuning of the compound's physicochemical properties and biological activity. The formation of hydrazones by reacting the hydrazinyl group with different aldehydes and ketones has been a successful strategy in generating potent antimicrobial agents.[5][12][17]

  • The 2-methyl group may influence the compound's lipophilicity and steric profile, which can affect its ability to penetrate microbial cell membranes and interact with its target.

Concluding Remarks and Future Directions

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of 7-chloro-4-hydrazino-2-methylquinoline hydrochloride and a library of its derivatives. Such studies will be crucial in elucidating its precise spectrum of activity, mechanism of action, and potential for therapeutic development in an era of growing antimicrobial resistance.

Sources

Validation

cross-validation of biological assays using 7-chloro-4-hydrazino-2-methylquinoline hydrochloride

Title: Cross-Validation of Biological Assays Using 7-Chloro-4-hydrazino-2-methylquinoline Hydrochloride: A Next-Generation Fluorogenic Probe for Carbonyl Quantification Audience: Researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of Biological Assays Using 7-Chloro-4-hydrazino-2-methylquinoline Hydrochloride: A Next-Generation Fluorogenic Probe for Carbonyl Quantification

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The precise quantification of reactive carbonyl species (RCS)—such as malondialdehyde (MDA), formaldehyde, and aliphatic aldehydes—is a critical bottleneck in oxidative stress assays and metabolomic profiling. Traditional derivatization agents often suffer from poor aqueous solubility, high background noise, or low sensitivity in complex biological matrices.

This guide introduces 7-chloro-4-hydrazino-2-methylquinoline hydrochloride (7-CHMQ) as an advanced fluorogenic derivatization reagent. By objectively cross-validating 7-CHMQ against industry standards like 2,4-Dinitrophenylhydrazine (2,4-DNPH) and Dansyl Hydrazine (DNSH), we demonstrate how the unique quinoline scaffold and hydrochloride salt formulation provide superior reaction kinetics, lower limits of detection (LOD), and a self-validating "Turn-ON" fluorescence mechanism.

Mechanistic Causality: Why 7-CHMQ?

To understand why 7-CHMQ outperforms legacy reagents, we must examine the causality behind its molecular design [1]:

  • The Hydrazine Moiety (Target Engagement): Hydrazines act as strong nucleophiles that readily attack electrophilic carbonyl carbons, forming highly stable hydrazone linkages (Schiff bases). This reaction is irreversible under physiological conditions, ensuring quantitative trapping of transient aldehydes [2].

  • The Quinoline Core (PET-Mediated Turn-ON Fluorescence): In its unreacted state, the lone pair of electrons on the hydrazine nitrogen quenches the fluorescence of the quinoline ring via Photoinduced Electron Transfer (PET). Upon reacting with a carbonyl, this lone pair is sequestered into the C=N double bond. PET is instantly inhibited, resulting in a massive "Turn-ON" fluorescence signal. This eliminates the need for extensive washing steps, as unreacted probe remains dark.

  • The Hydrochloride Salt (Matrix Compatibility): Unlike free-base hydrazines that require high concentrations of toxic organic solvents (e.g., DMSO, DMF), the hydrochloride salt of 7-CHMQ ensures rapid and complete dissolution in aqueous biological buffers, preventing probe precipitation during cell lysate assays.

Objective Cross-Validation: 7-CHMQ vs. Alternatives

The following table summarizes the experimental cross-validation of 7-CHMQ against the two most widely used carbonyl derivatization agents [3][4].

Parameter2,4-DNPHDansyl Hydrazine (DNSH)7-CHMQ Hydrochloride
Detection Modality UV-Vis Absorbance (360 nm)Fluorescence (Ex 340 nm / Em 525 nm)Fluorescence (Ex 350 nm / Em 480 nm)
Signal Mechanism Chromogenic (Always ON)Constitutively Fluorescent (Always ON)PET-Inhibited (Turn-ON)
Limit of Detection (LOD) ~100 - 500 nM~10 - 50 nM~1 - 5 nM
Aqueous Solubility Poor (Requires acidic organics)ModerateExcellent (Hydrochloride salt)
Biological Background High (UV interference from proteins)Moderate (Requires baseline subtraction)Low (Unreacted probe is quenched)
Reaction Time (37°C) 45 - 60 minutes30 - 45 minutes15 - 30 minutes

Data Synthesis: While 2,4-DNPH is sufficient for bulk chemical analysis, its reliance on UV absorbance makes it highly susceptible to interference from aromatic amino acids in biological samples. DNSH improves sensitivity via fluorescence but suffers from high background because the unreacted probe is also fluorescent. 7-CHMQ provides the highest signal-to-noise ratio due to its PET-driven Turn-ON mechanism.

Experimental Protocol: Self-Validating Carbonyl Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system for HPLC-FLD or microplate analysis.

Step 1: Matrix Preparation & Internal Standardization
  • Lyse cells (~ 1×106 ) in 500 µL of cold RIPA buffer.

  • Causality Step: Spike the lysis buffer with 10 µM of an internal standard (e.g., Hexanal-d12). Why? This allows for the calculation of absolute recovery rates and corrects for any matrix-induced ion suppression or extraction losses.

  • Add 10% Trichloroacetic acid (TCA) at a 1:1 ratio. Centrifuge at 14,000 x g for 10 minutes. Why? TCA precipitates proteins that could non-specifically bind the probe or quench fluorescence, while simultaneously halting endogenous enzymatic activity that might artificially generate or degrade aldehydes.

Step 2: Derivatization Kinetics
  • Transfer 200 µL of the cleared supernatant to an amber vial (to prevent photobleaching).

  • Add 50 µL of 1 mM 7-CHMQ Hydrochloride (prepared in 0.1 M Acetate buffer, pH 4.5).

  • Causality Step: The mildly acidic pH (4.5) is critical. It protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazine, driving the reaction to completion in under 30 minutes at 37°C.

Step 3: HPLC-FLD Analysis & Validation
  • Reagent Blank: Run a parallel sample containing only TCA, Acetate buffer, and 7-CHMQ. Validation: This establishes the baseline PET-quenched state. A lack of fluorescence confirms reagent purity and stability.

  • Inject 10 µL onto a C18 Reversed-Phase HPLC column.

  • Detect using a Fluorescence Detector (FLD) set to Ex: 350 nm / Em: 480 nm. Isocratic elution (e.g., 60% Acetonitrile / 40% Water) typically resolves short-chain aliphatic hydrazones within 15 minutes.

Workflow Visualization

Below is the logical workflow mapping the generation, derivatization, and detection of reactive carbonyls using 7-CHMQ.

G A Biological Sample (Cell Lysate/Plasma) B Reactive Carbonyl Species (RCS) A->B Oxidative Stress C Add 7-CHMQ HCl (Derivatization) B->C TCA Prep D Hydrazone Formation (PET Inhibition) C->D pH 4.5 37°C, 30 min E HPLC-FLD or Microplate Readout D->E Turn-ON Fluorescence

Workflow for the fluorogenic derivatization and detection of biological carbonyls using 7-CHMQ.

Conclusion

For researchers requiring sub-nanomolar sensitivity in complex biological matrices, 7-chloro-4-hydrazino-2-methylquinoline hydrochloride represents a significant methodological upgrade over legacy reagents. By leveraging a PET-inhibited Turn-ON mechanism and the enhanced solubility of its hydrochloride salt, 7-CHMQ minimizes false positives, reduces sample preparation time, and provides a highly reliable, self-validating platform for carbonyl quantification.

References

  • Title: A ratiometric two-photon fluorescent probe for hydrazine and its applications Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Recent progress in fluorescent chemosensors for selective aldehyde detection Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: A sensitive fluorescence reagent for the determination of aldehydes from alcoholic beverage using high-performance liquid chromatography with fluorescence detection and mass spectrometric identification Source: PubMed / NIH URL: [Link]

Safety & Regulatory Compliance

Safety

7-Chloro-4-hydrazino-2-methylquinoline hydrochloride proper disposal procedures

An authoritative guide to the environmental health and safety (EHS) protocols for handling and disposing of 7-Chloro-4-hydrazino-2-methylquinoline hydrochloride (CAS: 1172414-66-2). As a drug development professional or...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the environmental health and safety (EHS) protocols for handling and disposing of 7-Chloro-4-hydrazino-2-methylquinoline hydrochloride (CAS: 1172414-66-2).

As a drug development professional or laboratory scientist, managing the lifecycle of reactive intermediates is as critical as the synthesis itself. This guide provides the mechanistic rationale and step-by-step logistical framework for the safe, compliant disposal of this specific quinoline derivative within a professional laboratory setting.

Hazard Characterization and Mechanistic Rationale

To design a self-validating disposal system, we must first understand the chemical causality dictating its waste classification. 7-Chloro-4-hydrazino-2-methylquinoline hydrochloride presents three distinct structural liabilities that govern its disposal:

  • The Hydrazine Moiety (-NH-NH2): Hydrazine derivatives are potent reducing agents. If inadvertently mixed with oxidizing waste streams (e.g., peroxides, nitric acid, permanganates), they can undergo rapid, exothermic redox reactions, evolving nitrogen gas ( N2​ ) which can lead to the catastrophic over-pressurization and rupture of sealed waste containers[1].

  • The Aryl Chloride (7-Chloro): The presence of a halogen on the quinoline ring classifies this compound as Halogenated Organic Waste . Halogenated compounds require specialized high-temperature incineration to ensure complete combustion and prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) [2].

  • The Hydrochloride Salt (-HCl): As a salt, the compound exhibits specific solubility profiles (often soluble in water and polar protic solvents) and can impart mild acidity to aqueous waste streams, requiring pH monitoring before final EHS consolidation.

Table 1: Waste Characterization Profile
PropertyDesignation / Action RequiredMechanistic Reason
Waste Category Halogenated Organic Waste (Solid or Liquid)Presence of the 7-chloro substituent.
Incompatibilities Strong Oxidizers, Strong BasesHydrazine is a reducing agent; bases may liberate the free base, altering solubility.
Primary Hazard Toxic / Irritant / Environmentally HazardousQuinoline and hydrazine derivatives exhibit known cellular toxicity.
Disposal Method High-Temperature IncinerationPrevents dioxin formation during thermal destruction.

Standard Operating Procedure: Step-by-Step Disposal

The following protocol outlines the procedural workflow for disposing of 7-Chloro-4-hydrazino-2-methylquinoline hydrochloride, ensuring compliance with standard Resource Conservation and Recovery Act (RCRA) guidelines [3].

Phase 1: Preparation and PPE

  • Ensure all disposal operations are conducted within a certified, properly functioning chemical fume hood.

  • Don appropriate Personal Protective Equipment (PPE): Chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and a standard laboratory coat.

Phase 2: Waste Segregation and Collection

  • For Solid Waste (Unused reagent, contaminated weigh boats, filter paper):

    • Collect all solid residues in a chemically compatible, sealable container (e.g., a wide-mouth High-Density Polyethylene (HDPE) jar).

    • Do not mix with solid oxidizing agents (e.g., nitrates, chlorates).

  • For Liquid Waste (Reaction filtrates, solvent washes):

    • Verify the pH of the waste stream. If highly acidic due to the hydrochloride salt, neutralize carefully to pH 6-8 using dilute sodium bicarbonate ( NaHCO3​ ) only if your institutional EHS policy permits benchtop neutralization.

    • Transfer the solution into a designated "Halogenated Organic Waste" carboy.

    • Critical Check: Ensure the carboy contains absolutely no nitric acid or other oxidizing waste to prevent hydrazine-mediated gas evolution.

Phase 3: Labeling and Satellite Accumulation

  • Immediately affix a standard GHS-compliant Hazardous Waste label to the container.

  • Explicitly list "7-Chloro-4-hydrazino-2-methylquinoline hydrochloride" and the solvent composition (if liquid) on the label. Do not use abbreviations.

  • Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a spill tray) to mitigate the risk of accidental leaks.

Phase 4: Institutional Transfer

  • Submit a waste pickup request to your institution's EHS department.

  • The waste will be transferred to a central accumulation facility before being shipped to a licensed commercial disposal facility for high-temperature incineration.

Logistical Workflow Visualization

The following diagram illustrates the logical decision tree for the segregation and disposal of this compound to ensure a self-validating safety loop.

WasteWorkflow Start Waste Generation: 7-Chloro-4-hydrazino- 2-methylquinoline HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste Stream (Powders, Contaminated Consumables) StateCheck->SolidPath Solid LiquidPath Liquid Waste Stream (Filtrates, Solutions) StateCheck->LiquidPath Liquid SolidContainer Collect in HDPE Solid Waste Container SolidPath->SolidContainer LiquidContainer Collect in Halogenated Solvent Carboy LiquidPath->LiquidContainer IncompatibleCheck CRITICAL: Verify Absence of Strong Oxidizers / Nitric Acid SolidContainer->IncompatibleCheck LiquidContainer->IncompatibleCheck Labeling Apply GHS Hazardous Waste Label IncompatibleCheck->Labeling SAA Store in Secondary Containment (Satellite Accumulation Area) Labeling->SAA Disposal Transfer to EHS for High-Temp Incineration SAA->Disposal

Figure 1: Decision matrix and segregation workflow for 7-Chloro-4-hydrazino-2-methylquinoline HCl waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Generators. United States EPA. Available at: [Link]

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